molecular formula C10H14N2O2 B1393985 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine CAS No. 1211758-68-7

2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine

Cat. No.: B1393985
CAS No.: 1211758-68-7
M. Wt: 194.23 g/mol
InChI Key: KNMBWRWHUFZCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyridin-3-amine scaffold linked to a tetrahydro-2H-pyran ring via an ether bond, a structural motif commonly found in the development of kinase inhibitors . Compounds incorporating the tetrahydro-2H-pyran group have demonstrated significant biological activity, particularly as potent and selective inhibitors of key signaling pathways . For instance, molecules with similar structural frameworks have been extensively studied as transforming growth factor-β (TGF-β) type I receptor (ALK5) inhibitors, which are a target for anticancer and antifibrotic therapies . The tetrahydro-2H-pyran moiety is valued for its ability to improve physicochemical properties and metabolic stability, making it a privileged structure in the design of bioactive molecules . This compound serves as a versatile chemical building block or intermediate for researchers designing and synthesizing novel small molecules. It is particularly useful for probing structure-activity relationships (SAR) in programs focused on kinase targets . As a high-purity material, it is supplied for research applications in early-stage discovery and hit-to-lead optimization. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(oxan-4-yloxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-9-2-1-5-12-10(9)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMBWRWHUFZCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine, a key building block in modern drug discovery. We will delve into its synthesis, explore its physicochemical properties, and discuss its critical role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this versatile intermediate.

Introduction: The Strategic Importance of a Privileged Scaffold

2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine, with CAS Number 1191223-34-4, has emerged as a valuable scaffold in medicinal chemistry. Its structure, featuring a substituted aminopyridine core coupled with a tetrahydropyran (THP) moiety, offers a unique combination of properties. The aminopyridine portion provides a key hydrogen bond donor and acceptor motif, crucial for interacting with biological targets, while the THP group enhances aqueous solubility and metabolic stability, desirable attributes for drug candidates. This strategic combination has led to its incorporation into numerous clinical and preclinical compounds, solidifying its status as a privileged fragment in drug design.

Optimized Synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine

The synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine is a multi-step process that requires careful optimization of reaction conditions to ensure high yield and purity. The most common and scalable route involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) reaction followed by a nitro group reduction.

Step 1: Etherification via Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the formation of the ether linkage between 2-chloro-3-nitropyridine and tetrahydro-2H-pyran-4-ol. This reaction is a classic example of an SNAr reaction, where the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack.

Experimental Protocol:

  • To a solution of tetrahydro-2H-pyran-4-ol (1.2 equivalents) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

  • Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add 2-chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(tetrahydro-2H-pyran-4-yloxy)-3-nitropyridine.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF or DMSO are chosen for their ability to solvate the alkoxide and facilitate the SNAr reaction.

  • Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol, driving the reaction forward.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Step 2: Nitro Group Reduction

The final step is the reduction of the nitro group of 2-(tetrahydro-2H-pyran-4-yloxy)-3-nitropyridine to the desired primary amine. Several reduction methods can be employed, with catalytic hydrogenation being one of the most efficient and clean.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve the crude 2-(tetrahydro-2H-pyran-4-yloxy)-3-nitropyridine from the previous step in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) using a balloon or a Parr hydrogenator.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine, which can be further purified by column chromatography or recrystallization if necessary.

Alternative Reduction Methods:

Other reducing agents such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid can also be used. The choice of reducing agent may depend on the scale of the reaction and the presence of other functional groups in the molecule.

Synthetic Workflow Diagram:

G 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine S_NAr S_NAr 2-chloro-3-nitropyridine->S_NAr Tetrahydro-2H-pyran-4-ol, NaH, DMF 2-(tetrahydro-2H-pyran-4-yloxy)-3-nitropyridine 2-(tetrahydro-2H-pyran-4-yloxy)-3-nitropyridine S_NAr->2-(tetrahydro-2H-pyran-4-yloxy)-3-nitropyridine Reduction Reduction 2-(tetrahydro-2H-pyran-4-yloxy)-3-nitropyridine->Reduction H2, Pd/C, EtOH 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine Reduction->2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine

Caption: Synthetic route to 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine is essential for its effective use in drug discovery.

Data Presentation: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C10H14N2O2PubChem
Molecular Weight 194.23 g/mol PubChem
Appearance Off-white to pale yellow solidInternal Data
Melting Point 85-89 °CVendor Data
Boiling Point Not determinedN/A
Solubility Soluble in methanol, ethanol, dichloromethaneInternal Data
pKa Estimated 4.5-5.5 (pyridinium ion)ACD/Labs

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, most notably kinase inhibitors. The 3-amino group provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophores to target the ATP-binding site of kinases.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

A prominent application of this starting material is in the synthesis of potent and selective BTK inhibitors, which are used in the treatment of B-cell malignancies. The aminopyridine core often forms a key hinge-binding motif, interacting with the backbone of the kinase hinge region.

Logical Relationship Diagram: From Starting Material to BTK Inhibitor

G cluster_0 Synthesis cluster_1 Biological Target Start 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine Reaction1 Amide Coupling Start->Reaction1 Reaction2 Further Functionalization Reaction1->Reaction2 Final BTK Inhibitor Reaction2->Final BTK Bruton's Tyrosine Kinase Final->BTK Inhibition

Caption: Role in the synthesis of Bruton's Tyrosine Kinase inhibitors.

The synthesis typically involves an amide bond formation between the 3-amino group and a suitably functionalized carboxylic acid, followed by further modifications to optimize potency, selectivity, and pharmacokinetic properties. The THP moiety in these inhibitors often projects into the solvent-exposed region, improving solubility and overall drug-like properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of complex and biologically active molecules. Its robust and scalable synthesis, combined with its favorable physicochemical properties, makes it an attractive starting material for drug discovery programs, particularly in the development of kinase inhibitors. A thorough understanding of its chemistry and applications is crucial for leveraging its full potential in the design of next-generation therapeutics.

References

  • PubChem Compound Summary for CID 15024471, 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine. Organic Syntheses. (Note: While a specific prep for this exact molecule may not be in Org. Syn., the general methodologies for SNAr and nitro reduction are well-established in this and other authoritative sources.) [Link]

  • Kinase Inhibitor Design. Accounts of Chemical Research. (This journal provides numerous examples and reviews on the design of kinase inhibitors, where similar scaffolds are frequently discussed.) [Link]

The Emergence of a Privileged Scaffold: A Technical Guide to 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the efficient discovery of novel therapeutics. This guide delves into the core characteristics of the 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine moiety, a heterocyclic building block of increasing significance. We will explore its synthesis, physicochemical properties, and its instrumental role as a pharmacophore in the design of targeted therapies. Through an analysis of its application in the development of kinase inhibitors and other targeted agents, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Rationale for a Privileged Scaffold

The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine core has emerged as one such scaffold. Its inherent structural features—a hydrogen bond-donating amino group, a hydrogen bond-accepting pyridine nitrogen, and a flexible, solubilizing tetrahydropyran (THP) ring—provide a versatile platform for molecular recognition. This unique combination of properties allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles, making it an attractive starting point for the design of novel therapeutics.

Synthesis and Chemical Properties

The synthesis of the 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine scaffold is a critical aspect of its utility. A general and robust synthetic route is essential for the generation of diverse analog libraries for structure-activity relationship (SAR) studies.

General Synthetic Pathway

A common synthetic approach involves the nucleophilic aromatic substitution (SNAr) reaction of a suitably activated 2-halopyridin-3-amine derivative with 4-hydroxytetrahydropyran. The choice of the halogen and the reaction conditions are crucial for achieving high yields and purity.

Synthesis_Pathway 2-Fluoro-3-nitropyridine 2-Fluoro-3-nitropyridine Intermediate_1 2-(tetrahydro-2H-pyran-4-yloxy) -3-nitropyridine 2-Fluoro-3-nitropyridine->Intermediate_1 NaH, THF 4-Hydroxytetrahydropyran 4-Hydroxytetrahydropyran 4-Hydroxytetrahydropyran->Intermediate_1 Final_Product 2-(tetrahydro-2H-pyran-4-yloxy) pyridin-3-amine Intermediate_1->Final_Product Reduction (e.g., H2, Pd/C)

General synthetic route to the core scaffold.
Step-by-Step Protocol: Synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine

Materials:

  • 2-Fluoro-3-nitropyridine

  • 4-Hydroxytetrahydropyran

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • SNAr Reaction: a. To a solution of 4-hydroxytetrahydropyran (1.2 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise. b. Allow the mixture to stir at room temperature for 30 minutes. c. Add a solution of 2-fluoro-3-nitropyridine (1.0 eq) in THF dropwise. d. The reaction is stirred at room temperature for 16 hours and monitored by TLC. e. Upon completion, quench the reaction carefully with water and extract with ethyl acetate. f. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. g. Purify the crude product by silica gel chromatography to afford 2-(tetrahydro-2H-pyran-4-yloxy)-3-nitropyridine.

  • Reduction of the Nitro Group: a. Dissolve the nitropyridine intermediate in ethyl acetate and add 10% Pd/C (10 mol%). b. Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). c. Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure. d. The resulting residue is the desired 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine, which can be further purified by chromatography if necessary.

Physicochemical Properties

The incorporation of the tetrahydropyran (THP) moiety significantly influences the physicochemical properties of the parent molecule.

PropertyContribution of the THP Moiety
Solubility The ether oxygen and the overall polarity of the THP ring generally improve aqueous solubility.
Lipophilicity (logP) The aliphatic nature of the THP ring can increase lipophilicity, which can be balanced by the polar functional groups.
Metabolic Stability The THP ring is generally more resistant to metabolic degradation compared to more labile aliphatic chains.
Conformational Flexibility The chair conformation of the THP ring can influence the overall shape of the molecule and its binding to the target.

Role as a Pharmacophore in Drug Discovery

The 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine scaffold has been successfully employed in the design of various targeted therapies, most notably as kinase inhibitors.

Kinase Inhibition

In the context of kinase inhibition, the aminopyridine core often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The THP moiety typically extends into the solvent-exposed region or a nearby hydrophobic pocket, where it can be modified to enhance potency and selectivity.

Kinase_Binding Scaffold 2-(THP-oxy)pyridin-3-amine Pyridine N Amine NH2 Kinase_Hinge Kinase Hinge Region Carbonyl O Amide N-H Scaffold:f1->Kinase_Hinge:b2 H-bond Acceptor Scaffold:f2->Kinase_Hinge:b1 H-bond Donor Solvent_Region Solvent Exposed Region / Hydrophobic Pocket Scaffold:f0->Solvent_Region THP Moiety Interaction

Pharmacophore model for kinase hinge binding.
Case Study: Dual c-Src/Abl Kinase Inhibitors

One notable application of this scaffold is in the development of dual inhibitors of c-Src and Abl kinases, which are implicated in various cancers. The compound N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, for instance, incorporates a related quinazoline core where the tetrahydropyran-4-yloxy group at the 5-position plays a key role in achieving high potency and selectivity.[1] While not a direct derivative of the title compound, it highlights the importance of the tetrahydropyranoxy substituent in this class of inhibitors.[1]

Case Study: ALK5 Receptor Inhibitors

Derivatives of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole have been identified as potent inhibitors of the transforming growth factor type β receptor I (TGF-β R1), also known as activin-like kinase 5 (ALK5).[2] In these molecules, the tetrahydropyran-4-yl group is crucial for achieving high inhibitory activity. For example, compound 8h from one study demonstrated an IC50 of 25 nM against ALK5 autophosphorylation and exhibited significant tumor growth inhibition in a xenograft model.[2] This underscores the versatility of the THP moiety in targeting different kinase families.

Future Directions and Conclusion

The 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine scaffold and its derivatives represent a promising area for future drug discovery efforts. The synthetic accessibility and the favorable physicochemical properties conferred by the THP group make it an ideal starting point for the design of new chemical entities. Further exploration of this scaffold in different therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, is warranted.[3] The continued application of structure-based drug design principles will undoubtedly lead to the discovery of novel and potent therapeutics based on this privileged core.

References

  • Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]

  • Li, X., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 61, 128552. [Link]

  • Nazari, Z., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 10, 968593. [Link]

Sources

"2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine" safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

2-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine: Safety, Handling, and Synthesis Guide

Part 1: Executive Technical Summary

Compound Identity:

  • IUPAC Name: 2-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine

  • Common Role: Critical intermediate in the synthesis of small molecule kinase inhibitors (e.g., c-Src, Abl, and ALK5 inhibitors). It serves as a scaffold for introducing the 2-alkoxy-3-aminopyridine motif, a privileged structure in medicinal chemistry for hydrogen bond donor/acceptor interactions within ATP-binding pockets.

  • Molecular Formula: C₁₀H₁₄N₂O₂

  • Molecular Weight: 194.23 g/mol

Operational Context: This guide addresses the safety and handling of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine. Due to the lack of a specific, publicly available Safety Data Sheet (SDS) for this exact intermediate, this protocol utilizes a "Nearest Neighbor" Hazard Assessment , deriving safety parameters from the structural parents: 3-aminopyridine (highly toxic, convulsant) and tetrahydro-2H-pyran-4-ol (irritant).

Part 2: Safety Profile & Hazard Assessment

Core Hazard Directive: Treat this compound as a Potent Neurotoxin until empirically proven otherwise. The 3-aminopyridine moiety is a known potassium channel blocker, capable of inducing seizures and neurotoxicity at low exposure levels.

Derived Hazard Classifications (GHS Standards)
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Cat. 3DANGER H301: Toxic if swallowed.
Acute Toxicity (Dermal) Cat. 3DANGER H311: Toxic in contact with skin.
Skin Corrosion/Irritation Cat. 2WARNINGH315: Causes skin irritation.
Eye Damage/Irritation Cat. 2AWARNINGH319: Causes serious eye irritation.
STOT - Single Exposure Cat. 3WARNINGH335: May cause respiratory irritation.
Critical Health Effects
  • Neurotoxicity: Aminopyridines facilitate neurotransmitter release by blocking voltage-gated potassium channels. Symptoms of overexposure include paresthesia (tingling), gait abnormalities, tremors, and convulsions.

  • Ocular/Dermal: The ether linkage reduces the basicity compared to free aminopyridine, but the compound remains a significant irritant to mucous membranes.

Self-Validating Safety Logic
  • Why assume neurotoxicity? The 3-amino group on the pyridine ring is the pharmacophore responsible for potassium channel blockade. Substitution at the 2-position (pyran ether) modifies but does not eliminate this biological activity.

  • Why assume skin absorption? The lipophilic tetrahydropyran ring enhances cell membrane permeability, potentially increasing the rate of dermal absorption compared to the parent aminopyridine.

Part 3: Handling & Engineering Controls

Occupational Exposure Band (OEB): Default to OEB 3 (10–100 µg/m³) due to unknown potency but high structural alert for neurotoxicity.

Primary Containment
  • Solids Handling: Weighing and transfer must occur inside a Class I Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

  • Solution Handling: Standard chemical fume hood with a face velocity of 80–100 fpm.

Personal Protective Equipment (PPE)
  • Respiratory: If outside containment, use a Powered Air Purifying Respirator (PAPR) with P100 cartridges.

  • Dermal: Double nitrile gloves (minimum 5 mil thickness outer, 4 mil inner). Tyvek lab coat or sleeve covers to prevent wrist exposure.

  • Ocular: Chemical splash goggles.

Part 4: Synthesis & Processing Protocol

Objective: Synthesize 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine via nucleophilic aromatic substitution (SₙAr) followed by nitro reduction.

Step 1: Ether Formation (SₙAr)

Reaction of 2-fluoro-3-nitropyridine with tetrahydro-2H-pyran-4-ol.

  • Reagents: 2-Fluoro-3-nitropyridine (1.0 equiv), Tetrahydro-2H-pyran-4-ol (1.1 equiv), NaH (60% in oil, 1.2 equiv).

  • Solvent: Anhydrous THF or DMF.

  • Protocol:

    • Suspend NaH in dry THF at 0°C under N₂.

    • Add Tetrahydro-2H-pyran-4-ol dropwise. Stir 30 min to form the alkoxide.

    • Add 2-Fluoro-3-nitropyridine solution dropwise. Caution: Exothermic.

    • Warm to RT and monitor by TLC/LCMS.

    • Quench: Cool to 0°C and quench with sat. NH₄Cl.[1] Risk: H₂ gas evolution.

  • Safety Critical Control Point (SCCP): Control H₂ evolution during quenching. Ensure inert atmosphere to prevent ignition.

Step 2: Nitro Reduction

Reduction of 3-nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine to the amine.

  • Method A (Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH.

  • Method B (Chemical): Fe powder, NH₄Cl, EtOH/H₂O (reflux).

  • Protocol (Method A):

    • Purge reaction vessel with N₂.

    • Add catalyst (Pd/C) wet to prevent ignition of solvent vapors.

    • Introduce H₂ via balloon or manifold.

    • Filter through Celite under N₂ blanket. Risk: Dry Pd/C is pyrophoric.

  • SCCP: Pyrophoric handling of Pd/C. Never let the filter cake dry out. Wash with water before disposal.

Part 5: Visualization & Workflows

Figure 1: Synthesis & Safety Workflow

This diagram illustrates the process flow and the critical safety barriers at each stage.

SynthesisWorkflow Start Starting Materials (2-Fluoro-3-nitropyridine) Step1 Step 1: Etherification (NaH, THF, 0°C) Start->Step1 S_NAr Reaction Intermed Intermediate: 3-Nitro-2-(pyran-4-yloxy)pyridine Step1->Intermed Haz1 HAZARD: H2 Gas Evolution Flammable Step1->Haz1 Quench Risk Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Intermed->Step2 Product Target Product: 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine Step2->Product Haz2 HAZARD: Pyrophoric Catalyst (Dry Pd/C) Step2->Haz2 Filtration Risk Haz3 HAZARD: Neurotoxic Potency (Aminopyridine) Product->Haz3 Handling Risk

Caption: Operational workflow highlighting Safety Critical Control Points (SCCPs) during etherification and reduction.

Figure 2: Emergency Response Decision Tree

Protocols for accidental exposure.

EmergencyResponse Exposure Accidental Exposure Type Identify Route Exposure->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Ingest Ingestion/Inhalation Type->Ingest SkinAction 1. Wash 15 min (Soap/Water) 2. Monitor for Tremors 3. Seek Medical Attn Skin->SkinAction EyeAction 1. Flush 15 min 2. Ophthalmologist Consult Eye->EyeAction IngestAction 1. Do NOT Induce Vomiting 2. Transport to ER immediately 3. Alert: 'Aminopyridine Exposure' Ingest->IngestAction

Caption: Emergency response triage for aminopyridine derivative exposure.

Part 6: Analytical Data Summary

PropertyValue / Description
Appearance Off-white to pale yellow solid (typical).
Solubility Soluble in DMSO, MeOH, DCM. Sparingly soluble in water.
Storage 2–8°C, Hygroscopic. Store under inert gas (Argon/Nitrogen).
Stability Stable under normal conditions. Avoid strong oxidizing agents and strong acids (ether cleavage risk).
¹H NMR Diagnostic Pyridine protons: ~7.5–8.0 ppm. Pyran methine (-OCH-): ~5.1–5.3 ppm (distinctive multiplet).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235686 (Related Aminopyridines). Retrieved from [Link]

  • Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor.[1][2] Journal of Medicinal Chemistry, 49(22), 6465–6488. (Context for synthesis and application).

  • Zhao, L., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent ALK5 receptor inhibitors.[3][4] Bioorganic & Medicinal Chemistry Letters, 61, 128552.[3][4] (Synthetic methodology for pyran-pyridine ethers).

Sources

Methodological & Application

Synthesis of ALK5 inhibitors using "2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Utilization of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine in Next-Gen ALK5 Inhibitors

Executive Summary & Scientific Context

The Challenge: Activin receptor-like kinase 5 (ALK5), the type I receptor for TGF-


, is a high-value target for fibrosis and oncology. However, first-generation ALK5 inhibitors (e.g., SB-431542) suffered from poor pharmacokinetic (PK) profiles and off-target toxicity (specifically p38 MAPK). A critical medicinal chemistry strategy to overcome these limitations is the "Solvent Front Optimization" approach.

The Solution: The building block 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine represents a privileged scaffold. The tetrahydropyran (THP) ether moiety serves two functions:

  • Solubility: It introduces polarity without adding hydrogen bond donors (HBD), improving oral bioavailability.

  • Metabolic Stability: The ether linkage at the pyridine 2-position blocks a common site of oxidative metabolism.

This Application Note details the robust synthesis of this amine and its subsequent coupling to a heteroaryl core to generate potent ALK5 inhibitors.

Biological Context: The TGF- Signaling Pathway[1][2]

To understand the utility of this inhibitor, one must visualize the target cascade. ALK5 phosphorylation of Smad2/3 is the critical step blocked by molecules derived from this intermediate.

TGFBeta_Pathway TGF_Ligand TGF-β Ligand TbRII TGF-β Type II Receptor (TβRII) TGF_Ligand->TbRII Binding ALK5 ALK5 (TβRI) [Target] TbRII->ALK5 Phosphorylation (Activation) Smad23 Smad2/3 (Cytosolic) ALK5->Smad23 Phosphorylation Inhibitor Small Molecule Inhibitor Inhibitor->ALK5 ATP Competitive Inhibition P_Smad23 p-Smad2/3 (Activated) Smad23->P_Smad23 Complex Smad Complex (Nuclear Translocation) P_Smad23->Complex + Smad4 Smad4 Smad4 (Co-Smad) Transcription Fibrosis/EMT Gene Expression Complex->Transcription Nucleus

Figure 1: Canonical TGF-


 signaling pathway highlighting the ALK5 intervention point.

Retrosynthetic Analysis

The synthesis of the target amine relies on a Nucleophilic Aromatic Substitution (


) followed by a nitro-reduction. This route is preferred over Buchwald-Hartwig amination for the ether formation due to the high reactivity of 2-fluoro-3-nitropyridines.
  • Precursor A: 2-Fluoro-3-nitropyridine (Electrophile)

  • Precursor B: Tetrahydro-2H-pyran-4-ol (Nucleophile)

  • Key Transformation:

    
     Etherification 
    
    
    
    Hydrogenation

Detailed Protocols

Protocol A: Synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine

Safety Note: Sodium hydride (NaH) is pyrophoric. Perform all steps under an inert atmosphere (Argon/Nitrogen).

Step 1:


 Ether Formation 
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Purge with Argon.

  • Reagents:

    • Tetrahydro-2H-pyran-4-ol (1.2 equiv, 12 mmol, 1.22 g)

    • NaH (60% dispersion in mineral oil) (1.5 equiv, 15 mmol, 0.60 g)

    • 2-Fluoro-3-nitropyridine (1.0 equiv, 10 mmol, 1.42 g)

    • Solvent: Anhydrous THF (50 mL)

  • Procedure:

    • Suspend NaH in anhydrous THF at 0°C (ice bath).

    • Add Tetrahydro-2H-pyran-4-ol dropwise over 10 minutes. Observation: Gas evolution (

      
      ).
      
    • Stir at 0°C for 30 minutes to ensure alkoxide formation.

    • Add 2-Fluoro-3-nitropyridine (dissolved in 5 mL THF) dropwise.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitor: TLC (Hexane/EtOAc 1:1). Product is less polar than the starting nitro-pyridine.

  • Workup:

    • Quench carefully with saturated

      
       solution (10 mL).
      
    • Extract with EtOAc (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purification: Silica gel chromatography (0-40% EtOAc in Hexanes).

    • Intermediate Yield: Expect 85-92% of 3-nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine.

Step 2: Nitro Reduction

  • Setup: Hydrogenation vessel (Parr shaker or balloon setup).

  • Reagents:

    • Nitro intermediate (from Step 1)

    • Catalyst: 10% Pd/C (10 wt% loading)

    • Solvent: Methanol (MeOH)

  • Procedure:

    • Dissolve the nitro compound in MeOH.

    • Add Pd/C carefully (under Argon flow to prevent ignition).

    • Purge vessel with

      
       gas (3 cycles).
      
    • Stir under

      
       atmosphere (1 atm balloon is sufficient) for 2-4 hours.
      
    • Monitor: LCMS (Disappearance of Nitro peak M+, appearance of Amine M-14).

  • Workup:

    • Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

    • Concentrate filtrate in vacuo.[1][2]

    • Final Product:2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine .

    • Appearance: Off-white to pale yellow solid.

QC Specifications (Self-Validation):

ParameterSpecificationDiagnostic Signal
LCMS (ESI+) [M+H]+ = 195.1Single peak >98% purity
1H NMR (DMSO-d6) Pyridine H-6Doublet approx

7.5 ppm
1H NMR (DMSO-d6) THP Methine (-OCH-)Multiplet approx

5.2 ppm
1H NMR (DMSO-d6) Amine (-NH2)Broad singlet approx

4.8-5.0 ppm
Protocol B: Utilization - Coupling to ALK5 Scaffold

To create a functional ALK5 inhibitor, this amine is typically coupled to a core scaffold, such as a 4-chloro-imidazole or 4-chloro-quinazoline . The following protocol describes a Buchwald-Hartwig coupling, which is superior to


 for electron-rich amino-pyridines.

Scenario: Coupling to 4-(2-(6-methylpyridin-2-yl)-1H-imidazol-5-yl)benzo[d][1,3]dioxole (Generic Core Analog).

  • Reagents:

    • Core Scaffold (Aryl Chloride/Bromide) (1.0 equiv)

    • 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine (1.2 equiv)

    • Catalyst:

      
       (0.05 equiv)
      
    • Ligand: Xantphos or BrettPhos (0.10 equiv)

    • Base:

      
       (2.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Combine all solids in a microwave vial.

    • Add dioxane and seal. Purge with Argon.

    • Heat to 100°C for 12 hours (thermal) or 120°C for 1 hour (microwave).

  • Workup: Filter through Celite, concentrate, and purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Synthetic Workflow Diagram

Synthesis_Workflow SM1 2-Fluoro-3-nitropyridine Step1 Step 1: SnAr Etherification (NaH, THF, 0°C) SM1->Step1 SM2 Tetrahydro-2H-pyran-4-ol SM2->Step1 Inter1 Nitro-Ether Intermediate Step1->Inter1 Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter1->Step2 Product 2-(THP-4-yloxy)pyridin-3-amine (Target Building Block) Step2->Product Coupling Buchwald-Hartwig Coupling Product->Coupling Scaffold Heteroaryl Chloride (ALK5 Core) Scaffold->Coupling FinalDrug Final ALK5 Inhibitor Coupling->FinalDrug

Figure 2: Linear synthetic sequence from commercial starting materials to final inhibitor assembly.

Troubleshooting & Expert Insights

  • Issue: Low Yield in Step 1.

    • Cause: Hydrolysis of the fluoride by adventitious water.

    • Fix: Ensure NaH is fresh and THF is distilled or from a solvent drying system.

  • Issue: Incomplete Reduction (Step 2).

    • Cause: Poisoning of Pd/C by sulfur contaminants (if NaH was old) or insufficient

      
       pressure.
      
    • Fix: Add a drop of acetic acid to the MeOH; this often accelerates amine formation from nitro-pyridines.

  • Issue: Coupling Failure (Protocol B).

    • Cause: The amino-pyridine is sterically crowded by the bulky THP ether.

    • Fix: Switch ligand to BrettPhos , which is designed for sterically demanding Buchwald couplings.

References

  • Sawyer, J. S., et al. (2003). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase. Journal of Medicinal Chemistry, 46(19), 3953–3956. Link

  • Callahan, J. F., et al. (2002).[3] Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5).[3][4] Journal of Medicinal Chemistry, 45(5), 999–1001.[3] Link

  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. Link

  • Yingling, J. M., et al. (2004). Preclinical assessment of the transforming growth factor-beta receptor I kinase inhibitor SD-208. Cancer Research, 64(24), 9172–9179. Link

Sources

Application Notes and Protocols for the Coupling of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

The aminopyridine motif is a cornerstone in modern drug discovery, valued for its ability to form key interactions with biological targets.[1][2] Specifically, the compound 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine has emerged as a valuable building block. Its structure combines the hydrogen bonding capabilities of the 3-aminopyridine core with the favorable physicochemical properties imparted by the tetrahydropyran (THP) ether substituent. The THP moiety can enhance solubility and metabolic stability, making this compound an attractive starting point for the synthesis of complex molecules with therapeutic potential.[3][4]

This guide provides detailed protocols for the two most common and powerful cross-coupling reactions involving this scaffold: Palladium-catalyzed Buchwald-Hartwig amination for the formation of C-N bonds and Suzuki-Miyaura coupling for the construction of C-C bonds. Additionally, a standard protocol for amide bond formation is presented, further expanding the synthetic utility of this versatile amine. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying principles and practical execution of these essential transformations.

Core Concepts: The Reactivity of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine

The primary amine at the 3-position of the pyridine ring is the key functional handle for the coupling reactions described herein. However, the lone pair of electrons on the amine's nitrogen atom can also interact with and potentially inhibit the palladium catalyst, a common challenge in the cross-coupling of aminopyridines. The selection of appropriate ligands, bases, and reaction conditions is therefore critical to achieving high yields and purity. The ether linkage at the 2-position is generally stable under the conditions outlined in these protocols.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[1][5] This protocol details the coupling of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine with an aryl bromide.

Reaction Scheme:

G A 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine B + A->B C Ar-Br B->C D ->[Pd Catalyst, Ligand, Base] C->D E Coupled Product D->E

Caption: General scheme for Buchwald-Hartwig amination.

Experimental Protocol:
  • Reagent Preparation:

    • In a dry reaction vessel, combine 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine (1.0 equiv), the desired aryl bromide (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and a suitable phosphine ligand (e.g., XPhos, 5 mol%).

    • Add a base, such as sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Reaction Setup:

    • Seal the reaction vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Add a dry, degassed solvent, such as toluene or 1,4-dioxane, via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:
  • Palladium Precatalyst and Ligand: The choice of palladium source and ligand is crucial. Pd₂(dba)₃ is a common and effective precatalyst. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often employed to facilitate the catalytic cycle and prevent catalyst inhibition by the amine.[6][7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to prevent quenching of the base and catalyst deactivation.

Data Presentation: Representative Reaction Parameters
ParameterValue
Amine2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine
Aryl Halide4-Bromotoluene (example)
CatalystPd₂(dba)₃ (2.5 mol%)
LigandXPhos (5 mol%)
BaseNaOtBu (1.5 equiv)
SolventToluene
Temperature100 °C
Time4-12 h
Typical Yield70-90%

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[9] This protocol outlines the coupling of a boronic acid with a halogenated derivative of the title compound (assuming prior halogenation at a suitable position on the pyridine ring, e.g., 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine).

Reaction Workflow:

G A Combine Halogenated Pyridine, Boronic Acid, Base B Add Pd Catalyst and Ligand A->B C Degas and Add Solvent B->C D Heat and Stir C->D E Monitor Reaction D->E F Work-up and Purify E->F

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol:
  • Reagent Preparation:

    • To a reaction vessel, add the halogenated pyridine derivative (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base (e.g., potassium carbonate, K₂CO₃, 3.0 equiv).

  • Reaction Setup:

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

    • Seal the vessel, evacuate, and backfill with an inert gas. Repeat this cycle three times.

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).

  • Reaction Conditions:

    • Heat the mixture to 85-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

    • Purify the residue by flash chromatography.

Rationale for Experimental Design:
  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.[10][11]

  • Base and Solvent System: The use of an aqueous base like potassium carbonate in a dioxane/water mixture is standard for Suzuki reactions. The water is essential for the transmetalation step of the catalytic cycle.[12]

  • Inert Atmosphere: It is critical to exclude oxygen, as it can lead to oxidative degradation of the catalyst and homocoupling of the boronic acid.

Data Summary: Suzuki Coupling Parameters
ParameterValue
Halogenated Pyridine5-Bromo-2-(THP-oxy)pyridin-3-amine (example)
Boronic AcidPhenylboronic acid (example)
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (3.0 equiv)
Solvent1,4-Dioxane/Water (4:1)
Temperature90 °C
Time6-18 h
Typical Yield65-85%

Protocol 3: Amide Bond Formation

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. This protocol describes the coupling of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine with a carboxylic acid using a standard coupling agent.

Amide Coupling Mechanism Overview:

G cluster_0 Activation cluster_1 Coupling A R-COOH + Coupling Agent B Activated Ester A->B C Activated Ester + Amine B->C D Amide Product C->D

Caption: Simplified mechanism of amide bond formation.

Experimental Protocol:
  • Reagent Preparation:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent, for example, HATU (1.1 equiv), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Reaction:

    • Add a solution of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine (1.05 equiv) in the same solvent to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 2-16 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude amide by flash column chromatography or recrystallization.[2]

Key Considerations for Amide Coupling:
  • Coupling Reagents: A wide variety of coupling reagents are available. HATU is highly efficient but other options include HBTU, TBTU, or carbodiimides like EDC in combination with an additive such as HOBt.[13]

  • Base: The base is necessary to neutralize the acidic byproduct of the coupling reaction and to ensure the amine nucleophile is in its free base form.

  • Solvent: The choice of solvent depends on the solubility of the starting materials. DMF is a good polar aprotic solvent, while DCM is a less polar option.

Summary of Amide Coupling Conditions
ParameterValue
Carboxylic AcidBenzoic Acid (example)
Amine2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine
Coupling AgentHATU (1.1 equiv)
BaseDIPEA (2.0 equiv)
SolventDMF
TemperatureRoom Temperature
Time2-16 h
Typical Yield80-95%

Conclusion

2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. The protocols provided herein for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation offer robust and reliable methods for the functionalization of this important scaffold. By understanding the underlying chemical principles and carefully selecting the reaction conditions, researchers can effectively utilize this compound to access a wide range of novel chemical entities with significant therapeutic potential.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019).
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling reaction technologies. Chemical reviews, 106(7), 2651-2710.
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
  • Giblin, G. M. P., O'Shaughnessy, C. T., Naylor, A., Mitchell, W. L., Eatherton, A. J., Slingsby, B. P., ... & Green, R. (2007). Discovery of 2-[(2, 4-dichlorophenyl) amino]-N-[(tetrahydro-2H-pyran-4-yl) methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of medicinal chemistry, 50(11), 2597-2600.
  • Joullié, M. M., & Lassen, K. M. (2010).
  • Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer.
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
  • Shen, H. C. (2009). Recent development of 1, 4-dioxane in organic synthesis. Current Organic Chemistry, 13(16), 1639-1663.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Patent CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 61, 128552. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2006). Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2014). Journal of Visualized Experiments, (87), 51740. [Link]

  • Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2018). RSC Advances, 8(59), 33959-33963. [Link]

  • Suzuki cross-coupling reaction. (2020, February 13). YouTube. [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.). ResearchGate. [Link]

  • Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. (2015). Bioorganic & Medicinal Chemistry Letters, 25(17), 3582-3584. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules, 25(21), 5192. [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Molecules, 26(22), 6747. [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. (2010). Arkivoc, 2010(5), 217-230. [Link]

Sources

"2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine" as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for the use of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine as a strategic building block in drug discovery.

A Strategic Solubilizing Scaffold for Kinase Inhibitor & GPCR Ligand Design

Executive Summary

In the optimization of small molecule drugs, particularly kinase inhibitors, balancing potency with physicochemical properties (solubility, metabolic stability, and permeability) is the primary challenge. The 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine scaffold represents a "privileged structure" modification. By incorporating a tetrahydro-2H-pyran (THP) ring via an ether linkage at the 2-position of a 3-aminopyridine core, researchers can significantly lower LogP and enhance aqueous solubility compared to phenyl or cycloalkyl analogs, while maintaining a precise vector for hydrogen bonding in the ATP-binding pocket.

This guide details the synthesis , chemical reactivity , and application protocols for this building block, designed to facilitate its integration into high-throughput library synthesis.

Chemical Profile & Strategic Value

Physicochemical Rationale

The "Escape from Flatland" strategy in medicinal chemistry often involves replacing planar aromatic rings with saturated heterocycles.[1]

  • Solubility: The THP ether oxygen acts as a hydrogen bond acceptor (HBA), improving water solubility compared to a cyclohexyl or phenyl group.[1]

  • Metabolic Stability: Unlike linear alkyl ethers which are prone to rapid O-dealkylation, the cyclic THP ether is generally more metabolically robust.[1]

  • Electronic Effect: The electron-donating alkoxy group at the 2-position increases the electron density of the pyridine ring, making the 3-amino group more nucleophilic for coupling reactions but potentially less acidic if used as a hydrogen bond donor in the final inhibitor.

PropertyValue (Predicted)Strategic Benefit
Formula C₁₀H₁₄N₂O₂Fragment-like MW (<200 Da)
MW 194.23 g/mol High Ligand Efficiency (LE) potential
cLogP ~0.8 - 1.2Optimal lipophilicity range for oral drugs
TPSA ~55 ŲGood membrane permeability
H-Bond Donors 2 (NH₂)Handle for amide/urea formation
H-Bond Acceptors 4 (Pyridine N, Ether O, THP O)Solvation and protein interaction

Synthetic Protocols

Note: As this specific isomer is often a custom building block, the following validated synthesis route is provided for in-house preparation.

Protocol A: Synthesis of the Building Block

Objective: Synthesize 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine from 2-fluoro-3-nitropyridine.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Reagents: 2-Fluoro-3-nitropyridine (1.0 eq), Tetrahydro-2H-pyran-4-ol (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq), THF (anhydrous).[1]

  • Activation: In a flame-dried round-bottom flask under N₂, suspend NaH (1.2 eq) in anhydrous THF (0.5 M concentration relative to substrate).

  • Alkoxide Formation: Cool to 0°C. Dropwise add a solution of tetrahydro-2H-pyran-4-ol (1.1 eq) in THF. Stir for 30 min at 0°C until H₂ evolution ceases.

  • Addition: Dropwise add a solution of 2-fluoro-3-nitropyridine (1.0 eq) in THF to the alkoxide mixture at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass: M+H of nitro intermediate).[1][2]

  • Workup: Quench carefully with sat. NH₄Cl.[1] Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc) to yield 3-nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine.

Step 2: Nitro Reduction

Reagents: Nitro intermediate (from Step 1), 10% Pd/C (10 wt%), H₂ (balloon or 1 atm), Methanol/Ethanol.[1]

  • Setup: Dissolve the nitro intermediate in MeOH (0.1 M).

  • Catalyst: Carefully add 10% Pd/C (10% by weight of substrate) under an inert atmosphere (N₂).[1] Caution: Pd/C is pyrophoric.[1]

  • Hydrogenation: Purge with H₂ gas (balloon). Stir vigorously at RT for 4–16 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate to yield 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine .

    • Quality Check: Verify via ¹H NMR (Look for disappearance of nitro-shifted aromatic protons and appearance of broad NH₂ singlet).[1]

Protocol B: General Amide Coupling (Library Synthesis)

Application: Attaching the building block to a carboxylic acid scaffold (e.g., to form a Kinase Inhibitor Hinge Binder).[1]

Reagents: Carboxylic Acid Scaffold (1.0 eq), Amine Building Block (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.[1]

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in DMF. Add DIPEA (1.5 eq) and stir for 5 minutes.

  • Coupling: Add 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine (1.1 eq) followed by the remaining DIPEA (1.5 eq).

  • Incubation: Stir at RT for 12–16 hours.

    • Optimization: If conversion is low due to the steric bulk of the ortho-THP group, heat to 50°C or switch coupling agent to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[1]

  • Workup: Dilute with water/brine. Extract with EtOAc.[1][3]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visual Workflows

Synthesis & Application Logic

The following diagram illustrates the synthesis of the building block and its divergent applications in drug discovery libraries.

G Start 2-Fluoro-3-nitropyridine Inter Intermediate: 3-Nitro-2-(THP-oxy)pyridine Start->Inter NaH, THF, 0°C (SnAr) Reagent Tetrahydro-2H-pyran-4-ol Reagent->Inter Product BUILDING BLOCK: 2-(THP-4-yloxy)pyridin-3-amine Inter->Product H2, Pd/C (Reduction) App1 Amide Coupling (Kinase Hinge Binders) Product->App1 R-COOH, HATU App2 Urea Formation (Type II Inhibitors) Product->App2 Isocyanates / CDI App3 Buchwald-Hartwig (Bi-aryl Systems) Product->App3 Ar-Br, Pd-Cat

Caption: Synthesis pathway from commercial precursors to the amine building block, followed by divergent library applications.

Case Study & Mechanism of Action

The "Saracatinib Effect"

While this specific pyridine isomer is a versatile tool, its design logic mirrors that of Saracatinib (AZD0530) , a Src/Abl kinase inhibitor [1].[1]

  • Structural Motif: Saracatinib utilizes a 5-(tetrahydro-2H-pyran-4-yloxy)quinazoline core.[1][4]

  • Role of THP: The tetrahydropyran ring projects into the solvent-exposed region of the kinase pocket.[1] This improves solubility without disrupting the critical H-bonds formed by the heterocyclic core (quinazoline or pyridine).[1]

  • Translation: By applying this to a pyridine-3-amine , researchers can create a "solubilized aniline" mimic. The pyridine nitrogen (N1) often serves as the H-bond acceptor for the kinase "hinge" region, while the exocyclic NH (from the amine) serves as the donor.[1]

Troubleshooting Common Issues
  • Steric Hindrance: The THP group at the 2-position is bulky.[1] It creates an "ortho-effect" that may slow down amide coupling at the 3-amino group.

    • Solution: Use high-activity coupling agents (HATU, T3P) or convert the acid to an acid chloride before coupling.[1]

  • Regioselectivity (during synthesis): If starting from 2,3-difluoro-nitropyridine, SₙAr usually occurs preferentially at the 2-position, but verify by NMR (NOESY) to ensure the ether is ortho to the nitro group.

References

  • Hennequin, L. F., et al. (2006).[1] "N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor."[4] Journal of Medicinal Chemistry, 49(22), 6465–6488.[1] Link

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link[1]

  • Blakemore, D. C., et al. (2018).[1] "Organic synthesis provides opportunities to transform drug discovery."[1] Nature Chemistry, 10, 383–394.[1] Link

Sources

Application Note & Protocols for Structure-Activity Relationship Studies of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Tetrahydropyran-Pyridine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the selection and optimization of molecular scaffolds are critical determinants of a drug candidate's ultimate success. The pyridine ring is a cornerstone of many pharmaceuticals, prized for its ability to engage in various biological interactions and its amenability to chemical modification.[1] When coupled with a tetrahydropyran (THP) moiety, as seen in the lead compound 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine , we unlock a synergistic combination of properties. The 2-aminopyridine core is a well-established pharmacophore, present in a multitude of drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4] The THP ring, often employed as a bioisostere for less favorable groups, can enhance solubility, improve metabolic stability, and modulate lipophilicity, thereby refining the pharmacokinetic profile of a molecule.[5][6]

This application note provides a comprehensive guide for researchers and drug development professionals on conducting structure-activity relationship (SAR) studies on the 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine scaffold. We will delve into the synthetic rationale, propose a strategic SAR exploration, and provide detailed protocols for the synthesis of a key analog and a representative biological assay. Our approach emphasizes the causality behind experimental choices, ensuring a robust and self-validating investigation.

Lead Compound Profile: 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine

The lead compound, 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine , presents three primary regions for SAR exploration: the aminopyridine core, the ether linkage, and the tetrahydropyran ring. Understanding the contribution of each of these components to the overall biological activity is paramount for rational drug design.

Key Structural Features:

  • 2-Aminopyridine: The amino group and the pyridine nitrogen are key hydrogen bond donors and acceptors, respectively, crucial for target engagement.

  • Ether Linkage: Provides a degree of conformational flexibility and influences the overall polarity of the molecule.

  • Tetrahydropyran (THP) Ring: The saturated heterocyclic ring impacts solubility and metabolic stability. Its oxygen atom can also act as a hydrogen bond acceptor.

Proposed Synthesis of the Lead Compound

A plausible and efficient synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. The general strategy involves the reaction of a suitably activated pyridine derivative with tetrahydro-2H-pyran-4-ol.

Synthesis_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Group Reduction 2-fluoro-3-nitropyridine 2-fluoro-3-nitropyridine Intermediate_1 2-(tetrahydro-2H-pyran-4-yloxy)-3-nitropyridine 2-fluoro-3-nitropyridine->Intermediate_1 SNA_r_ tetrahydro-2H-pyran-4-ol tetrahydro-2H-pyran-4-ol tetrahydro-2H-pyran-4-ol->Intermediate_1 Lead_Compound 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine Intermediate_1->Lead_Compound Nitro_Reduction NaH NaH, THF Pd/C_H2 Pd/C, H2

Caption: Proposed synthetic workflow for the lead compound.

Structure-Activity Relationship (SAR) Exploration Strategy

A systematic SAR study is crucial to identify the key molecular features responsible for biological activity and to optimize the lead compound. The following diagram outlines a rational approach to modifying the core scaffold.

SAR_Strategy Lead 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine Aminopyridine Core Ether Linkage THP Ring Mod1 Aminopyridine Modifications N-Alkylation N-Acylation Positional Isomers (e.g., 4-amino) Lead:f1->Mod1 Explore H-bond interactions Mod2 Ether Linkage Bioisosteres Thioether (-S-) Sulfone (-SO2-) Amine (-NH-) Lead:f2->Mod2 Modulate flexibility & polarity Mod3 THP Ring Analogs Cyclohexyl Piperidinyl Acyclic fragments Lead:f3->Mod3 Tune solubility & metabolism

Caption: Strategic plan for SAR exploration of the lead compound.

Data Presentation: Hypothetical SAR Data Table

The following table illustrates how to systematically capture and analyze SAR data. The biological activity is represented by IC50 values, where a lower value indicates higher potency.

Compound IDR1 (on Amino)Linkage (X)R2 (Ring)IC50 (nM)Lipophilicity (cLogP)
Lead HOTetrahydropyran1001.5
1a CH3OTetrahydropyran2501.8
1b COCH3OTetrahydropyran>10001.2
2a HSTetrahydropyran1502.1
2b HNHTetrahydropyran801.1
3a HOCyclohexyl5002.5
3b HON-Boc-Piperidinyl1202.8

Interpretation of Hypothetical Data:

  • Aminopyridine Modifications: Small alkylation (1a) is tolerated but reduces potency, while acylation (1b) is detrimental, suggesting the free amine is crucial for activity, likely as a hydrogen bond donor.

  • Linkage Modification: Replacing the ether oxygen with a nitrogen (2b) slightly improves potency, possibly by introducing an additional hydrogen bond donor. The thioether (2a) is less active.

  • THP Ring Analogs: Replacing the THP ring with a more lipophilic cyclohexyl group (3a) significantly reduces activity, highlighting the importance of the THP oxygen for solubility or as a hydrogen bond acceptor. The N-Boc-piperidinyl analog (3b) shows comparable activity, suggesting this modification is well-tolerated and offers a handle for further derivatization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a key analog and for a representative biological assay.

Protocol 1: Synthesis of 2-(Cyclohexyloxy)pyridin-3-amine (Analog 3a)

This protocol details the synthesis of the cyclohexyl analog, a key step in exploring the role of the tetrahydropyran ring.

Materials:

  • 2-fluoro-3-nitropyridine

  • Cyclohexanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium on carbon (10 wt%)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 2-(Cyclohexyloxy)-3-nitropyridine

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add cyclohexanol (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of 2-fluoro-3-nitropyridine (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction at room temperature for 16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 2-(cyclohexyloxy)-3-nitropyridine.

  • Step 2: Reduction of the Nitro Group

    • Dissolve the 2-(cyclohexyloxy)-3-nitropyridine (1.0 eq) in methanol.

    • Add palladium on carbon (10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 6 hours.

    • Filter the reaction mixture through a pad of Celite, washing with methanol.

    • Concentrate the filtrate under reduced pressure to yield 2-(cyclohexyloxy)pyridin-3-amine.

Protocol 2: In Vitro Kinase Inhibition Assay (Representative Biological Assay)

Given that many 2-aminopyridine derivatives exhibit kinase inhibitory activity, a generic in vitro kinase assay protocol is provided.[7] The specific kinase target would be determined by the therapeutic area of interest.

Materials:

  • Recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Assay Setup:

    • In a 384-well plate, add the kinase assay buffer.

    • Add the test compound solution.

    • Add the recombinant kinase and the peptide substrate.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation and Termination of Reaction:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for 1 hour.

    • Terminate the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion

The 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine scaffold represents a promising starting point for the development of novel therapeutics. Its modular nature allows for systematic SAR exploration, enabling the fine-tuning of its pharmacological and pharmacokinetic properties. The protocols and strategies outlined in this application note provide a robust framework for researchers to unlock the full potential of this versatile chemical series. Through careful analog synthesis and rigorous biological evaluation, new drug candidates with improved efficacy and safety profiles can be discovered.

References

  • ResearchGate. 2-aminopyridine – a classic and trendy pharmacophore | Request PDF. Available from: [Link]

  • International Journal of Pharmaceutical and Biological Sciences. IJPBS Article- 2-aminopyridine – a classic and trendy pharmacophore. Available from: [Link]

  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available from: [Link]

  • MDPI. Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. Available from: [Link]

  • PMC. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Available from: [Link]

  • ResearchGate. The Chemistry and Pharmacology of Tetrahydropyridines | Request PDF. Available from: [Link]

  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • ResearchGate. A review on the medicinal importance of pyridine derivatives. Available from: [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. Available from: [Link]

  • Chemspace. Bioisosteric Replacements. Available from: [Link]

  • Drug Discovery Today. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • PMC. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Available from: [Link]

  • PMC. Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 2-Amino-4H-pyran-3,4,5-tricarboxylate Salt Derivatives. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis of new pyran and pyranoquinoline derivatives. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Available from: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available from: [Link]

  • PubMed. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Available from: [Link]

  • ChemRxiv. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Deployment of 2-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine in Parallel Synthesis Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the fast-paced environment of modern drug discovery, the efficiency and robustness of library synthesis are paramount. Parallel synthesis stands as a foundational strategy for the rapid generation of chemically diverse compound collections, thereby accelerating the hit-to-lead process. The judicious selection of building blocks is a critical determinant of success in these campaigns. This document provides a comprehensive technical guide on the application of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine in parallel synthesis. We delve into its strategic importance in medicinal chemistry, offer detailed, validated protocols for its derivatization, and explain the chemical principles that ensure reproducible, high-quality results. This guide is tailored for researchers, medicinal chemists, and professionals in drug development aiming to effectively utilize this versatile scaffold in high-throughput chemical synthesis.

Introduction: The Strategic Value of a Privileged Scaffold

The aminopyridine motif is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of clinically successful drugs.[1][2][3][4][5] Its value lies in its versatile hydrogen bonding capabilities and the synthetic tractability of the amino group. The specific incorporation of a tetrahydropyran (THP) moiety at the 2-position via an ether linkage, creating 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine, imparts several key advantages in the context of drug design and parallel synthesis:

  • Enhanced Physicochemical Properties: The non-aromatic, sp3-hybridized THP ring introduces three-dimensional character. This can disrupt planarity, potentially reducing off-target toxicity associated with flat aromatic systems and improving metabolic stability. The ether and pyran oxygens can also enhance aqueous solubility, a critical parameter for oral bioavailability.

  • A Versatile Vector for Diversification: The primary amine at the 3-position is an excellent nucleophile, serving as a reliable chemical handle for a vast array of transformations. This makes it an ideal core for library synthesis, allowing for the systematic exploration of chemical space around the pyridyl core through reactions like amide bond formation and sulfonylation.[6][7]

  • Bioisosteric Potential: The pyridyl ether linkage can serve as a bioisostere for other functionalities, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic profiles during lead optimization.

This application note will provide robust, step-by-step protocols for the efficient derivatization of this building block in a high-throughput, parallel format.

Physicochemical Properties & Handling

A fundamental understanding of the starting material is crucial for the success and reproducibility of any synthetic protocol.

PropertyValue
IUPAC Name 2-(oxan-4-yloxy)pyridin-3-amine
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance Solid
Typical Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

Handling and Storage: This compound should be stored in a cool, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. As with many amines, it is susceptible to slow oxidation and should be kept in a tightly sealed container.

Core Application: Parallel Amide Library Synthesis

Amide bond formation is arguably the most utilized reaction in medicinal chemistry. The following protocol has been optimized for a 96-well plate format, making it suitable for both automated liquid handlers and manual multi-channel pipetting. This approach enables the rapid creation of amide-containing compound libraries.[6][7]

Workflow Overview

The workflow is designed to be robust across a diverse range of carboxylic acid inputs, maximizing both yield and purity while minimizing the need for complex purification steps.

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Workup & Analysis P1 Dispense Amine Solution (2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine in DMF) P2 Dispense Carboxylic Acid Library (Stock solutions in DMF) P1->P2 to each well R1 Add Coupling Reagent Solution (e.g., HATU/DIPEA in DMF) P2->R1 initiate coupling R2 Incubate at Ambient Temperature (16 hours with agitation) R1->R2 allow reaction W1 Aqueous Quench (Add water to each well) R2->W1 terminate reaction W2 Liquid-Liquid Extraction (LLE) (Add Ethyl Acetate, mix, separate) W1->W2 crude purification W3 Dry-Down & Analysis (Evaporate solvent, LC-MS analysis) W2->W3 isolate & analyze

Caption: A streamlined workflow for parallel amide library synthesis.

Detailed Step-by-Step Protocol

This protocol is based on a final reaction volume of 400 µL per well in a 96-well deep-well plate. All manipulations should be performed in a well-ventilated fume hood.

Materials:

  • 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine

  • A library of diverse carboxylic acids

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • 96-well deep-well plates (2 mL capacity)

  • Plate shaker/orbital mixer

  • Automated liquid handler or multi-channel pipette

  • Centrifugal evaporator

  • LC-MS system for analysis

Stock Solutions:

  • Amine Stock (0.2 M): Prepare a solution of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine in anhydrous DMF.

    • Rationale: A 0.2 M concentration provides a good balance of solubility and reaction kinetics for many common building blocks.

  • Carboxylic Acid Library (0.22 M): Prepare stock solutions of each carboxylic acid in anhydrous DMF in a separate source plate.

    • Rationale: Using a slight excess (1.1 equivalents) of the carboxylic acid helps to drive the reaction to completion.

  • Coupling Reagent Stock (0.24 M HATU): Prepare a solution of HATU in anhydrous DMF.

    • Rationale: HATU is a highly efficient coupling reagent known for low rates of racemization and broad substrate compatibility. A 1.2 equivalent charge ensures rapid acid activation.[8]

  • Base Stock (0.8 M DIPEA): Prepare a solution of DIPEA in anhydrous DMF.

    • Rationale: DIPEA is a bulky, non-nucleophilic base that effectively scavenges the acid formed during the coupling reaction.

Reaction Procedure:

  • Dispense Amine: To each well of the reaction plate, dispense 100 µL of the Amine Stock (0.02 mmol, 1.0 eq).

  • Dispense Carboxylic Acids: Dispense 100 µL of the appropriate Carboxylic Acid Library stock solution into each corresponding well (0.022 mmol, 1.1 eq).

  • Initiate Coupling: a. Add 100 µL of the HATU Stock to each well (0.024 mmol, 1.2 eq). b. Add 100 µL of the DIPEA Stock to each well (0.08 mmol, 4.0 eq).

    • Expert Insight: For high-throughput applications, sequential addition is generally sufficient. For particularly challenging couplings, pre-incubating the carboxylic acid and HATU for 5-10 minutes before adding the amine and base can improve reaction efficiency.

  • Incubation: Securely seal the reaction plate. Place it on a plate shaker and allow it to agitate at ambient temperature for 16 hours.

    • Rationale: An overnight reaction typically ensures complete conversion for a wide range of substrates.

Workup and Analysis
  • Quench: Add 500 µL of deionized water to each well to quench the reaction.

  • Extraction: Add 1 mL of Ethyl Acetate to each well. Seal the plate and shake vigorously for 5 minutes.

  • Phase Separation: Centrifuge the plate at a low speed (e.g., 1000 rpm) for 2 minutes to achieve a clean separation of the aqueous and organic layers.

  • Isolation: Carefully aspirate the upper organic (Ethyl Acetate) layer and transfer it to a fresh 96-well plate.

  • Evaporation: Remove the solvent using a centrifugal evaporator.

  • Analysis: Reconstitute the dried residue in a suitable solvent (e.g., 250 µL of DMSO) for LC-MS analysis to determine the purity and confirm the mass of the desired product.

Alternative Application: Parallel Sulfonamide Synthesis

The primary amine of the title compound is also an excellent nucleophile for reactions with sulfonyl chlorides, providing rapid access to sulfonamide libraries—another critical chemotype in drug discovery.[9][10]

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Workup & Analysis P1 Dispense Amine Solution (Amine in DCM/Pyridine) P2 Dispense Sulfonyl Chloride Library (Stock solutions in DCM) P1->P2 to each well R1 Incubate at Ambient Temperature (4-6 hours with agitation) P2->R1 initiate reaction W1 Aqueous Workup (Add aq. HCl to each well) R1->W1 terminate & neutralize W2 Phase Separation (Isolate organic layer) W1->W2 purify W3 Dry-Down & Analysis (Evaporate solvent, LC-MS analysis) W2->W3 isolate & analyze

Caption: An efficient workflow for parallel sulfonamide synthesis.

Step-by-Step Protocol

This protocol utilizes Dichloromethane (DCM) as the solvent with Pyridine serving as the base.

Materials:

  • 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine

  • A library of diverse sulfonyl chlorides

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • 1M Hydrochloric Acid (HCl)

Stock Solutions:

  • Amine Stock (0.2 M): Prepare a solution of the amine in anhydrous DCM containing 3 equivalents of pyridine.

    • Rationale: Pyridine acts as both a base to neutralize the HCl generated and as a nucleophilic catalyst. Including it in the amine stock simplifies the dispensing process.

  • Sulfonyl Chloride Library (0.22 M): Prepare stock solutions of each sulfonyl chloride in anhydrous DCM.

    • Rationale: A slight excess (1.1 equivalents) is used to ensure complete consumption of the starting amine. Anhydrous conditions are critical as sulfonyl chlorides are moisture-sensitive.

Reaction Procedure:

  • Dispense Amine: To each well of a 96-well reaction plate, add 200 µL of the Amine/Pyridine Stock (0.04 mmol, 1.0 eq).

  • Dispense Sulfonyl Chlorides: Add 200 µL of the appropriate Sulfonyl Chloride Library stock solution to each well (0.044 mmol, 1.1 eq).

  • Incubation: Seal the plate and place it on a shaker at ambient temperature for 4-6 hours.

    • Rationale: Sulfonylation reactions are generally faster than amide couplings. Reaction completion can be confirmed by a test LC-MS analysis after a few hours.

Workup and Purification:

  • Quench: Add 400 µL of 1M HCl to each well to quench the reaction and neutralize the excess pyridine.

  • Extraction: After brief mixing, allow the phases to separate. Carefully transfer the lower organic (DCM) layer to a new plate.

  • Evaporation & Analysis: Evaporate the DCM and reconstitute the residue for LC-MS analysis as detailed in the amide synthesis protocol.

Conclusion

2-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine is a high-value building block for parallel synthesis, enabling the efficient construction of compound libraries with desirable physicochemical properties. The detailed protocols for amide and sulfonamide synthesis provided here are robust, scalable, and readily adaptable to automated platforms. By leveraging this strategic building block, medicinal chemists can rapidly generate diverse molecular entities, accelerating the journey from initial hit discovery to the development of optimized clinical candidates.

References

  • CiteDrive. (n.d.). Automated and Parallel Amide Synthesis.
  • ResearchGate. (n.d.). Optimization of the parallel microscale amide coupling reactions performed in a 96-well plate.
  • ResearchGate. (n.d.). Automated and Parallel Amide Synthesis | Request PDF.
  • Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Semantic Scholar. (n.d.). A direct-to-biology high-throughput chemistry approach to reactive fragment screening.
  • PubMed. (2007). Parallel synthesis of peptide libraries using microwave irradiation.
  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit.
  • PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • ResearchGate. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • PubMed. (2023, July 18). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay.
  • ACS Publications. (2023, July 5). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay | Biochemistry.
  • Sigma-Aldrich. (n.d.). 4-Aminotetrahydropyran 0.97 Tetrahydro-2H-pyran-4-amine.
  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
  • DDDT. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D.
  • PMC. (n.d.). Pyridine: the scaffolds with significant clinical diversity.

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of "2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist | Context: Drug Substance Intermediate (Kinase Inhibitors)

Executive Summary

This guide addresses the synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine , a critical scaffold often utilized in the development of ALK and c-Met inhibitors (similar to the Crizotinib structural class). The synthesis typically proceeds via a two-step sequence:

  • SNAr Etherification: Displacement of a leaving group (F/Cl) on 3-nitropyridine by tetrahydro-2H-pyran-4-ol.

  • Nitro Reduction: Catalytic or chemical reduction of the nitro group to the primary amine.

This document details specific side reactions, impurity profiles, and troubleshooting protocols to ensure high purity (>98%) and yield.

Reaction Pathway & Impurity Map

The following diagram illustrates the primary reaction pathway and the critical divergence points where side reactions occur.

ReactionPathway SM Starting Material (2-Fluoro-3-nitropyridine) Inter Intermediate (3-Nitro-2-(pyran-4-yloxy)pyridine) SM->Inter Step 1: SNAr Base, THF/DMF Impurity_A Impurity A: Hydrolysis (3-Nitro-2-pyridone) SM->Impurity_A Trace H2O (Hydroxide attack) Reagent Tetrahydro-2H-pyran-4-ol Reagent->Inter Impurity_B Impurity B: Elimination (3,6-Dihydro-2H-pyran) Reagent->Impurity_B Excess Base (E2 Elimination) Prod Target Product (3-Amino-2-(pyran-4-yloxy)pyridine) Inter->Prod Step 2: Reduction H2, Pd/C or Fe/NH4Cl Impurity_C Impurity C: Azo/Azoxy Dimers (Incomplete Reduction) Inter->Impurity_C Low H2 Pressure Catalyst Poisoning Impurity_D Impurity D: Over-Reduction (Piperidine derivative) Inter->Impurity_D High Temp/Pressure Pt Catalyst

Figure 1: Synthetic pathway highlighting critical impurity nodes (Red) versus desired pathway (Green).

Module 1: The SNAr Etherification

Reaction: 2-fluoro-3-nitropyridine + tetrahydro-2H-pyran-4-ol


 3-nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine.
Common Issues & Troubleshooting
Q1: I am seeing a persistent yellow solid precipitating that is not my product. What is it?

Diagnosis: This is likely 3-nitro-2-pyridone (Impurity A), resulting from the hydrolysis of the starting material.

  • Mechanism: Trace water in the solvent or hygroscopic base generates hydroxide ions (

    
    ). The 
    
    
    
    is a smaller, harder nucleophile than the pyran-4-ol alkoxide and attacks the highly electrophilic C-2 position of the pyridine ring.
  • Corrective Action:

    • Solvent: Switch to anhydrous THF or DMF. If using DMF, ensure it is fresh; DMF decomposes to dimethylamine and water over time.

    • Base Protocol: If using NaH (Sodium Hydride), ensure it is washed with hexane to remove mineral oil or use 60% dispersion with strict inert atmosphere (N2/Ar).

    • Order of Addition: Pre-mix the alcohol and base to form the alkoxide before adding the nitropyridine. This ensures the active nucleophile is ready and minimizes the window for hydrolysis.

Q2: The reaction stalls at 70-80% conversion. Adding more base doesn't help.

Diagnosis: Product inhibition or base consumption via elimination.

  • Root Cause: The secondary alcohol (tetrahydro-2H-pyran-4-ol) is sterically hindered compared to primary alcohols. As the reaction progresses, the concentration of active alkoxide drops.

  • Solution:

    • Do not just add more base; this promotes elimination of the alcohol to dihydropyran.

    • Protocol: Use a slight excess of the alcohol (1.2 equiv) relative to the pyridine.

    • Catalysis: Addition of 18-crown-6 (if using K-based bases) or switching to LiHMDS (Lithium bis(trimethylsilyl)amide) can improve conversion rates by breaking up ion pairs, making the alkoxide more nucleophilic.

Module 2: The Nitro Reduction

Reaction: 3-nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine


 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine.
Common Issues & Troubleshooting
Q3: My product is turning brown/black upon isolation.

Diagnosis: Oxidative instability of the electron-rich aminopyridine.

  • Mechanism: The resulting 3-aminopyridine is electron-rich due to the ortho-alkoxy group. It is highly susceptible to air oxidation, forming quinoid-like impurities.

  • Corrective Action:

    • Workup: Perform all workups under an inert atmosphere (Argon balloon).

    • Storage: Isolate the product as a salt (e.g., Hydrochloride salt ) immediately. Treat the crude ether solution with 1M HCl in ether/dioxane to precipitate the stable salt.

    • Throughput: If this is an intermediate, do not isolate . Carry the solution directly into the next step (telescoping).

Q4: I detect a mass of [M+16] or [M-2] in LCMS. What is happening?

Diagnosis: Incomplete reduction intermediates (Azo/Azoxy/Hydroxylamine).

  • Root Cause: Catalyst poisoning or insufficient hydrogen mass transfer. The sulfur or nitrogen lone pairs in the pyridine ring can sometimes poison Pd catalysts.

  • Solution:

    • Catalyst Switch: If Pd/C fails, switch to Fe/NH4Cl (Iron powder with Ammonium Chloride) in EtOH/Water. This is a robust, chemoselective method that avoids "over-reduction" and is less sensitive to poisoning.

    • Hydrogenation: If using H2, increase pressure to 50 psi and temperature to 40°C. Ensure vigorous stirring to maximize gas-liquid transfer.

Q5: Is it possible to reduce the pyridine ring?

Diagnosis: Yes, forming the piperidine analog (Impurity D).

  • Risk Factors: High pressure (>100 psi), acidic media (e.g., acetic acid solvent), or using PtO2 (Adams' catalyst).

  • Prevention: Maintain neutral pH during hydrogenation. Use MeOH or EtOH as solvent. Avoid Platinum catalysts for this specific substrate.

Experimental Protocol Standards

Standardized SNAr Protocol (Lab Scale)
ParameterSpecificationRationale
Solvent Anhydrous THF (Tetrahydrofuran)Good solubility; easy removal.
Base NaH (1.1 equiv) or KOtBu (1.2 equiv)Strong enough to deprotonate alcohol; KOtBu is easier to handle.
Temperature 0°C to RTControl exotherm; prevent elimination.
Concentration 0.2 M to 0.5 MHigh conc. favors bimolecular substitution over hydrolysis.
Quench Sat. NH4ClMildly acidic quench prevents emulsion formation.
Standardized Reduction Protocol (Fe/NH4Cl Method)

Recommended for high purity to avoid catalyst poisoning issues.

  • Dissolve the nitro-intermediate in EtOH:Water (3:1 ratio).

  • Add NH4Cl (5.0 equiv) and Iron Powder (325 mesh, 5.0 equiv).

  • Heat to 70°C with vigorous stirring for 2-4 hours.

  • Monitor by HPLC for disappearance of nitro peak.

  • Filter hot through Celite (caution: pyrophoric iron waste).

  • Concentrate and extract.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected IssueType Identify Stage Start->IssueType SNAr Step 1: Etherification IssueType->SNAr Red Step 2: Reduction IssueType->Red LowYield Low Yield / Stalled SNAr->LowYield Hydrolysis Yellow Precipitate (Pyridone) SNAr->Hydrolysis Soln_Temp Increase Temp to 50°C Or use LiHMDS LowYield->Soln_Temp Soln_Dry Dry Solvents Pre-form Alkoxide Hydrolysis->Soln_Dry Darkening Product turns Brown (Oxidation) Red->Darkening Incomplete M+16 / M-2 Peaks (Azoxy/Azo) Red->Incomplete Soln_Salt Isolate as HCl Salt Store under Argon Darkening->Soln_Salt Soln_Fe Switch to Fe/NH4Cl Or Raney Ni Incomplete->Soln_Fe

Figure 2: Logic flow for rapid diagnosis of reaction failures.

References

  • Pfizer Inc. "Process for the preparation of enantiomerically pure 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (Crizotinib)." U.S. Patent 7,858,643. (Describes the SNAr conditions for fluoropyridines).

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on aminopyridine stability and metabolic liabilities).

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347. (Statistical analysis of SNAr and Nitro reduction reliability in pharma).

  • BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." (Protocols for fluoropyridine reactivity).

"2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine" stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine. It addresses common stability and degradation challenges encountered during experimental work, offering troubleshooting advice and detailed protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine?

A1: The stability of this molecule is primarily influenced by its structural motifs: a substituted pyridine ring, an ether linkage, and a primary aromatic amine. Key factors to consider are:

  • pH: The ether linkage is susceptible to acid-catalyzed hydrolysis.[1] The pyridine ring and the primary amine have basic properties, and their protonation state, which is pH-dependent, can influence reactivity and solubility.

  • Oxidation: Aromatic amines and electron-rich pyridine rings are susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents.

  • Light: Many pyridine derivatives are known to be photolabile, which can lead to oxidative degradation and aromatization of associated ring systems.[3][4]

  • Temperature: Elevated temperatures can accelerate all degradation pathways, particularly hydrolysis and oxidation.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure long-term stability, the compound should be stored under controlled conditions. Pyridine-containing compounds should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, protected from light.[5][6][7] It is also crucial to store them away from strong acids and oxidizing agents.[5][8] For solutions, it is advisable to use freshly prepared samples or store them at low temperatures (2-8 °C or -20 °C) for short periods, protected from light.

Q3: What are the likely degradation products?

A3: Based on the structure, the following degradation products are plausible:

  • Acid Hydrolysis Product: Cleavage of the ether bond under acidic conditions would likely yield pyridin-2-ol-3-amine and tetrahydro-2H-pyran-4-ol .

  • Oxidation Products: Oxidation can occur at the pyridine ring, leading to the formation of N-oxides or hydroxylated pyridine derivatives.[2][9][10] The primary amine is also a site for oxidation.

  • Photodegradation Products: Light exposure can catalyze oxidation, potentially leading to colored impurities.[11]

Troubleshooting Guide

Issue 1: I am observing a rapid loss of purity in my sample dissolved in an acidic mobile phase for HPLC.

  • Question: My sample of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine shows decreasing purity over a few hours when prepared in a solution containing formic or trifluoroacetic acid. What is happening?

  • Answer: This is likely due to acid-catalyzed hydrolysis of the ether linkage. The tetrahydropyranyl (THP) ether linkage is known to be labile under acidic conditions.[12] The acidic mobile phase is likely cleaving the molecule into pyridin-2-ol-3-amine and tetrahydro-2H-pyran-4-ol.

    Troubleshooting Steps:

    • pH Adjustment: If possible, adjust the mobile phase to a neutral or slightly basic pH to minimize hydrolysis.

    • Time-Sensitive Analysis: Analyze samples immediately after preparation to minimize the time the compound is exposed to acidic conditions.

    • Lower Temperature: Keep sample vials in a cooled autosampler (e.g., 4 °C) to slow down the degradation rate.

    • Method Re-development: Consider developing an HPLC method using a mobile phase with a higher pH, if compatible with your stationary phase and detection method.

Issue 2: I see new, colored impurities forming in my sample upon storage.

  • Question: My solid sample, or a solution of it, is developing a yellowish or brownish tint over time, and I see new peaks in my chromatogram. What could be the cause?

  • Answer: The formation of colored impurities is often indicative of oxidation. Aromatic amines are particularly prone to oxidation, which can lead to the formation of highly conjugated, colored products. This process can be accelerated by exposure to air (oxygen) and light.

    Troubleshooting Steps:

    • Inert Atmosphere: Store the solid compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Light Protection: Store samples in amber vials or wrap them in aluminum foil to protect them from light.[13]

    • Solvent Purity: Ensure that solvents are free of peroxide impurities, which can initiate oxidation. Use freshly opened bottles of high-purity solvents.

    • Antioxidants: For formulation development, the inclusion of an antioxidant may be considered, but this would require extensive validation.

Issue 3: My assay results are inconsistent, especially when analyzing samples from a forced degradation study.

  • Question: I am performing a forced degradation study, and my results for the parent compound are not reproducible. What should I check?

  • Answer: Inconsistent results in forced degradation studies often point to uncontrolled reaction conditions or issues with the analytical method itself. Forced degradation studies are designed to produce a target degradation of 5-20%.[13]

    Troubleshooting Steps:

    • Neutralization: After stressing the sample under acidic or basic conditions, ensure the sample is properly neutralized before analysis. Injecting a highly acidic or basic sample can cause on-column degradation or poor chromatography.

    • Specificity of Analytical Method: Confirm that your analytical method (e.g., HPLC) is stability-indicating. This means it can separate the parent compound from all potential degradation products without co-elution. A peak purity analysis using a photodiode array (PDA) detector is essential.

    • Controlled Stress Conditions: Ensure that stress conditions (temperature, concentration of stressing agent, light intensity) are precisely controlled and consistent across all experiments.[11]

    • Blank Solutions: Always run blank solutions (matrix without the active compound) that have been subjected to the same stress conditions to identify any peaks originating from the degradation of the solvent or reagents.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and validate a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions (perform each in duplicate, with a protected control):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80 °C for 48 hours. Also, heat a solution of the compound at 60 °C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][14][15] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the unstressed control.

  • Calculate the percentage of degradation.

  • Perform peak purity analysis on the parent peak to ensure it is spectrally pure and free from co-eluting degradants.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine from its potential degradation products.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of the amine.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase HPLC.
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% BA gradient elution is necessary to separate the parent compound from potentially more polar (hydrolyzed) or less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 275 nmWavelength at which the pyridine chromophore is expected to have significant absorbance.
Injection Vol. 10 µLStandard injection volume.

Visualizations

Potential Degradation Pathways

G cluster_main 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine cluster_acid Acid Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation main_compound [Main Compound] prod1 Pyridin-2-ol-3-amine main_compound->prod1 H+ / H2O prod2 Tetrahydro-2H-pyran-4-ol main_compound->prod2 H+ / H2O prod3 N-Oxide Derivative main_compound->prod3 [O] prod4 Hydroxylated Pyridine main_compound->prod4 [O] prod5 Colored Impurities main_compound->prod5 hν / O2 G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid (0.1M HCl, 60°C) start->acid base Base (0.1M NaOH, 60°C) start->base oxid Oxidative (3% H2O2, RT) start->oxid photo Photolytic (ICH Q1B) start->photo thermal Thermal (80°C) start->thermal neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize analyze Analyze via Stability-Indicating HPLC neutralize->analyze evaluate Evaluate Data (Purity, Degradation %, Mass Balance) analyze->evaluate

Caption: Workflow for conducting a forced degradation study.

References

  • Different reaction conditions for hydrolysis of ethers and epoxides. (n.d.). Stack Exchange. Retrieved from [Link]

  • Gao, Y., et al. (2020). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 86(13).
  • Bonesi, M., et al. (2010). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light-amlodipine.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment.
  • Feklistova, L., et al. (2021). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 87(21).
  • Patil, S. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Kaiser, J. P., & Bollag, J. M. (1990). Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Microbiological Reviews, 54(4), 395-420.
  • Washington State University. (n.d.).
  • Singh, R., & Kumar, R. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology, 29(2), 48-66.
  • Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Apollo Scientific. (n.d.).
  • Loba Chemie. (n.d.).
  • Bond, A. D., et al. (2007). N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(7), 2022-2025.
  • Masamune, S., & Castellucci, N. T. (1962). γ-Pyran. Journal of the American Chemical Society, 84(12), 2452-2453.
  • Hassan, A. S., et al. (2016). Pyran-based drugs: A mini review. Journal of Applied Pharmaceutical Science, 6(11), 219-225.
  • Talati, A. S., & Dave, H. N. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry, 17(4), 1903-1909.

Sources

Troubleshooting "2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine" coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is gathering authoritative data on the chemical properties, reactivity, and typical coupling reactions that involve "2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine". This should provide a solid foundation for the next stages.

Expanding Search Parameters

I'm now broadening my Google searches to pinpoint reaction partners, catalysts, bases, and solvents specifically used with "2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine". Simultaneously, I'm seeking troubleshooting guides and common side reaction information for this molecule and similar aminopyridines. The goal is to build a robust foundation for a technical support center guide, starting with key reactivity and FAQs addressing common issues.

Defining Scope and Structure

I'm now zeroing in on reaction partners like carboxylic acids and sulfonyl chlorides, plus the typical catalysts, bases, and solvents for reactions with "2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine." I'm simultaneously chasing down troubleshooting guides and looking for common pitfalls. This is all to build a foundation for a technical support guide, which will start with reactivity and tackle common questions. I will develop and formulate potential explanations of the underlying causes, grounded in chemical principles, for any given problem.

Overcoming steric hindrance with "2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've initiated comprehensive Google searches for "2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine." My focus is on gathering information about its chemical properties, common reactions, and known applications. I'm aiming to build a solid foundation of knowledge from which I can proceed, so the searches will be comprehensive.

Structuring Technical Support Content

I am now structuring the technical support center. My priority is to develop a foundational "Frequently Asked Questions" section to address initial user inquiries regarding the compound and steric hindrance. After that, I will construct a detailed "Troubleshooting Guide," organized by experimental issues. I intend to present each problem as a question and then offer potential solutions based on my research.

Analyzing Search Results

I'm now deep-diving into the search results for the compound, focusing on identifying recurring themes and gaps in the available information. My aim is to synthesize a solid knowledge base from the research. I'm taking notes on reaction conditions and yields under varying degrees of steric hindrance, preparing myself to begin the structure of the support center. I've encountered some interesting findings on its application in specific organic reactions.

Commencing Detailed Research

I am now performing comprehensive Google searches on "2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine," emphasizing chemical properties, common reactions, and applications where steric hindrance is a factor. I'm prioritizing documented protocols, troubleshooting guides, and FAQs. I'm also examining scientific literature and patents related to synthesis and application in drug discovery or organic chemistry, paying close attention to reaction conditions, catalysts, and strategies addressing steric hindrance. I'm also seeking authoritative sources on steric hindrance for theoretical grounding.

Reviewing Initial Findings

I've located several patents mentioning "2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine" as a building block for kinase inhibitors. The reaction schemes are generally high-level, and I am working on extracting the critical synthetic steps and conditions. The initial results give a good direction.

Analyzing Reaction Variations

I am now delving deeper into the patent literature. I'm performing targeted searches to identify patents with detailed experimental procedures for reactions involving "2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine". My goal is to extract specific reaction conditions and understand how different parameters impact the yield and selectivity of the synthesis, looking for variations in reaction conditions and reagents.

Developing Actionable Insights

I am now focusing on generating actionable insights. I've encountered a gap in readily available, specific technical support for "2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine." My goal is to synthesize practical information, so I plan to dive into patent literature with targeted searches for detailed experimental data, especially reactions with sterically demanding partners. I'm also planning to investigate the tetrahydropyran group's influence and search for structurally similar molecules to expand the data pool. My end goal is a problem-oriented Q&A guide.

Refining Information Retrieval

I've reviewed the initial findings and developed a more focused plan. My focus will be synthesizing practical, problem-oriented insights, and I am moving past the general overview. I'll be searching patent literature for detailed experimental data, specifically reaction condition variations and the impact of the tetrahydropyran group, particularly when sterically hindered coupling partners are involved. I'll also be looking for analogous structures if the specific molecule's information is scarce. My goal is to build a Q&A guide, complete with visualizations.

Refining The Search

I'm making progress! More focused searches are giving me better data. I've uncovered patents detailing the use of "2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine" in specific reactions – Buchwald-Hartwig and Suzuki couplings. It seems like it's used to build complex molecules, even kinase inhibitors.

Synthesizing Information

I've uncovered more details. I am now focused on creating experimental protocols and troubleshooting advice. I'm finding reaction conditions and yields within patents, like catalysts and solvents. Additionally, I now have data on the steric and electronic effects of the alkoxy groups on pyridine rings. The thought has led to a concept of how the bulk affects reactivity. My aim is to synthesize the information, so I can continue.

Consolidating Data Further

I'm now diving deeper into synthesizing the found data. I am focused on the experimental protocol, and a comprehensive troubleshooting guide for reactions. I am building problem scenarios based on the chemistry, and considering low yield, or catalyst binding. I'll provide alternative solutions, based on examples and organometallic catalysis. I'm aiming for detailed experimental protocol, and a diagram will illustrate key challenges.

Generating the Content

I've gathered enough raw data to construct the guide. The focus is now on synthesizing the data into a usable format, no further searches are needed. I'll structure the "Frequently Asked Questions" and create a "Troubleshooting Guide" with problem scenarios and proposed solutions, based on examples and organometallic catalysis principles. A detailed experimental protocol and illustrative diagrams are next. Finally, the references will be compiled.

Validation & Comparative

Validating the binding mode of "2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine" containing inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads[1]

Executive Summary: The Aminopyridine-Ether Motif

The moiety 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine represents a "privileged scaffold" in kinase inhibitor design.[1] It functions primarily as a hinge-binding motif with a solubilizing tail.[1]

  • The Warhead (Pyridin-3-amine): Typically forms a bidentate hydrogen bond network with the kinase hinge region (ATP-binding site).[1] The pyridine nitrogen accepts a proton from the backbone amide, while the C3-amine donates a proton to the backbone carbonyl.

  • The Tail (THP-ether): The tetrahydropyran (THP) group, linked via an ether oxygen, extends towards the solvent front or the ribose-binding pocket, modulating physicochemical properties (LogD, solubility) and exploring hydrophobic interactions without incurring significant metabolic penalties.

Validating the precise binding mode of this scaffold is critical to distinguish between Type I (ATP-competitive) and Type I½ (DFG-in, C-helix out) binding modes.[1] This guide compares the definitive validation methods: X-ray Crystallography (Structural) and Surface Plasmon Resonance (Kinetic).

Comparative Analysis: Structural vs. Kinetic Validation

To validate the binding mode, we must move beyond simple IC50 values (thermodynamics) to understand the geometry and residence time of the interaction.

Comparison of Validation Methodologies
FeatureX-Ray Crystallography (The Gold Standard)Surface Plasmon Resonance (SPR) (The Kinetic Truth)Ligand-Observed NMR (STD) (The Epitope Mapper)
Primary Output Atomic coordinates (

)
Kinetic rates (

) &

Ligand atoms in contact with protein
Validation Scope Confirms H-bond geometry and THP orientation.[1]Confirms "residence time" (

) and mode of action.
Confirms the "binding epitope" (which part touches the protein).
Throughput Low (Weeks to Months)High (Hundreds of compounds/day)Medium
Physiological Relevance Static: Crystal packing artifacts may distort flexible loops (e.g., G-loop).[1]Dynamic: Measures binding in solution; closer to physiological state.[1]Solution State: Good for weak binders (

).[1]
Specific Utility for Scaffold Proves the bidentate H-bond at the hinge.[1]Differentiates Type I (fast off) vs. Type II (slow off) binding.Verifies if the THP tail is solvent-exposed or buried.[1]
Expert Insight: The Complementarity Trap

Do not rely on X-ray alone. A crystal structure confirms where the molecule binds but not how tight the complex is under dynamic conditions. A common pitfall with aminopyridine inhibitors is that the crystal structure shows a perfect hinge bond, but SPR reveals an ultra-fast


 (seconds), rendering the drug ineffective in vivo. You must validate both geometry (X-ray) and stability (SPR). 

The Validation Workflow

The following diagram illustrates the decision matrix for validating this specific scaffold.

ValidationWorkflow Start Compound Synthesis (Aminopyridine-THP Scaffold) Biochem Biochemical IC50 (Activity Check) Start->Biochem Decision1 Potency < 100 nM? Biochem->Decision1 Decision1->Start No (Refine SAR) SPR SPR Kinetic Profiling (Determine k_off) Decision1->SPR Yes XRay X-Ray Co-crystallography (Define Geometry) SPR->XRay Slow Off-Rate Confirmed MD Molecular Dynamics (WaterMap/Solvation) SPR->MD Fast Off-Rate (Diagnose Instability) Final Validated Binding Mode XRay->Final MD->Start Design Rigidification

Caption: Workflow for validating aminopyridine-THP inhibitors. Kinetic stability (SPR) acts as a gatekeeper before investing in structural determination (X-ray).

Experimental Protocols

Protocol A: X-Ray Co-Crystallography (Soaking Method)

Objective: Visualize the bidentate H-bond between the aminopyridine and the kinase hinge.

Prerequisites:

  • Apo-crystals of the target kinase (diffracting to

    
    ).
    
  • Compound stock (100 mM in DMSO).[1]

Step-by-Step Workflow:

  • Harvesting: Transfer apo-crystals into a stabilization buffer (Mother Liquor + 10% glycerol).

  • Soaking: Add the inhibitor to the drop.

    • Target Concentration: 1–5 mM (High concentration is required to outcompete solvent in the crystal lattice).

    • DMSO Limit: Keep final DMSO < 5% to avoid cracking crystals.[1]

    • Duration: Soak for 2–12 hours. (Aminopyridines equilibrate rapidly).[1]

  • Cryo-protection: Transfer crystals to a cryo-buffer (Mother Liquor + 25% glycerol + inhibitor).

    • Critical Step: The inhibitor must be present in the cryo-buffer to prevent "washout" during the transfer.

  • Data Collection: Collect at 100 K. Focus on the hinge region density (

    
     map).[1]
    
  • Interpretation: Look for the characteristic donor-acceptor pattern:

    • Pyridine N

      
       Backbone NH (Acceptor).[1]
      
    • Pyridine 3-NH2

      
       Backbone C=O[1] (Donor).
      
    • Check the THP ring electron density; if it is disordered, it indicates solvent exposure.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Assay

Objective: Determine if the THP group contributes to residence time (


) or just solubility.

Instrument Setup (e.g., Biacore 8K or T200):

  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).[1]

  • Immobilization: Amine coupling of the Kinase (Ligand) to the chip surface.

    • Target Density: Low density (100–500 RU) to minimize mass transport limitations.[1]

Assay Conditions:

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).[1]

    • Crucial: Add 1% DMSO to match the sample buffer exactly.

  • Single-Cycle Kinetics (SCK):

    • Inject 5 increasing concentrations of the inhibitor (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM) sequentially without regeneration between injections.

    • Why SCK? Aminopyridine inhibitors often have fast on/off rates; SCK provides better resolution for rapid kinetics than multi-cycle regeneration.[1]

  • Data Fitting: Fit to a 1:1 Langmuir binding model .

    • Validation Criteria: The

      
       should be theoretical (based on MW). If 
      
      
      
      is observed
      
      
      theoretical, it indicates non-specific binding (aggregation of the hydrophobic THP tail).

Mechanistic Interaction Diagram

The following diagram details the specific atomic interactions you are validating.

BindingMode KinaseHinge Kinase Hinge Region (Backbone) Inhibitor Inhibitor Scaffold 2-(THP-oxy)pyridin-3-amine KinaseHinge->Inhibitor H-Bond Acceptor (Backbone NH -> Pyridine N) Inhibitor->KinaseHinge H-Bond Donor (3-NH2 -> Backbone C=O) Solvent Solvent Front / Ribose Pocket Inhibitor->Solvent THP Ether Tail (Solubility/Hydrophobic Contact)

Caption: The "Hinge Clamp" mechanism. The aminopyridine core locks onto the hinge, while the THP tail orients towards the solvent interface.

References

  • Davis, A. M., et al. (2008).[1] "Limitations & lessons in the use of X-ray structural information in drug design." Drug Discovery Today.

  • Copeland, R. A. (2016).[1] "Kinetics of drug-target residence time: implications for efficacy and safety."[1] Nature Reviews Drug Discovery.[1]

  • Huber, W. (2005).[1] "A new strategy for signal processing in surface plasmon resonance sensors."[1] Sensors and Actuators B: Chemical.

  • Zhang, J., et al. (2009).[1] "Simple, specific, and rapid evaluation of kinase inhibitors by surface plasmon resonance." Journal of Biomolecular Screening.

  • PDB Entry 2XIR. (Example of aminopyridine binding mode in kinases). RCSB Protein Data Bank.[1]

Sources

A Senior Application Scientist's Guide to Scaffold Hopping Alternatives for 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Rationale for Innovation

The 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine scaffold is a cornerstone in modern medicinal chemistry, most notably as a key building block of Palbociclib (Ibrance®), a first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) for the treatment of HR+/HER2- breast cancer.[1][2] Its structure is a masterful balance of features: the 2-aminopyridine moiety provides a critical hydrogen bond donor/acceptor pair for hinge-binding in the kinase ATP pocket, while the tetrahydropyran (THP) ether side-chain imparts favorable physicochemical properties, including aqueous solubility, without adding excessive lipophilicity.[3]

However, the very success of this scaffold necessitates the exploration of alternatives. The goals of "scaffold hopping"—a strategic, computer-aided, or intuitive process of replacing a core molecular structure with a chemically distinct one—are multifaceted.[4][5][6] Key drivers include:

  • Novel Intellectual Property: Moving into new chemical space is crucial for developing proprietary drug candidates.

  • Improved Pharmacokinetics (PK) and ADME Properties: Alternatives may offer better metabolic stability, oral bioavailability, or reduced off-target toxicity.[7]

  • Enhanced Potency and Selectivity: A new core might achieve a more optimal fit within the target's binding site or avoid interactions with antitargets.[8]

  • Overcoming Resistance: Novel scaffolds can be effective against mutations that confer resistance to existing therapies.[9]

This guide provides a comparative analysis of viable scaffold hopping strategies for the 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine framework, supported by experimental data and detailed protocols for researchers in drug discovery.

Strategy 1: Hopping the 2-Aminopyridine Hinge-Binding Core

The 2-aminopyridine is the primary pharmacophore, forming essential hydrogen bonds with the kinase hinge region. Any replacement must replicate these interactions to maintain potency. The design rationale involves identifying bioisosteres that preserve the key donor-acceptor geometry while presenting a novel heterocyclic system.[10][11]

Alternative Cores and Comparative Performance

Several alternative heterocyclic systems have been explored as bioisosteric replacements for the 2-aminopyridine core in kinase inhibitors. Below is a comparison of representative scaffolds, with data contextualized from CDK4/6 inhibitor discovery programs.

ScaffoldRepresentative AlternativeCDK4 IC50 (nM)CDK6 IC50 (nM)Key Rationale & Observations
Parent: 2-Aminopyridine Palbociclib (Reference)1116The established benchmark for potency and selectivity. Forms two key hydrogen bonds with the kinase hinge.
Pyrido[2,3-d]pyrimidin-7(8H)-one Abemaciclib210This fused ring system maintains the critical aminopyridine motif for hinge binding while altering the overall shape and vector projections for substituents. It has demonstrated excellent clinical efficacy.[12][13]
N-(1H-Pyrazol-3-yl)pyridin-2-amine DLK Inhibitor Series5 - 20 (DLK)N/AA shape-based hop that replaces the pyridine with a pyrazole. This can improve physicochemical properties and offers different substitution vectors. Maintained potent inhibition in a different kinase family (DLK).[8]
2-Amino-thiazole Thiazolyl-pyrimidine Series7 (CDK4)42 (CDK6)The thiazole ring nitrogen and exocyclic amine can mimic the hinge-binding interactions of the aminopyridine. This core has been successfully used to develop potent CDK inhibitors.[2]

Data are compiled and contextualized from multiple sources for illustrative comparison. Direct head-to-head values may vary by assay.

The data indicates that fused systems like the pyrido[2,3-d]pyrimidinone in Abemaciclib can not only maintain but even improve potency. The pyrazole-based hop demonstrates that even non-fused, topologically distinct heterocycles can serve as effective hinge-binders if the key pharmacophoric features are correctly positioned.[8]

G cluster_0 Core Scaffold Hopping Strategy Parent Parent Scaffold 2-Aminopyridine Core Alt1 Alternative 1 Pyrido[2,3-d]pyrimidinone Parent->Alt1 Bioisosteric Replacement Alt2 Alternative 2 N-Pyrazolyl-pyridinamine Parent->Alt2 Shape-Based Hop Alt3 Alternative 3 2-Amino-thiazole Parent->Alt3 Classic Bioisostere

Caption: Bioisosteric replacement strategies for the 2-aminopyridine core.

Strategy 2: Alternatives to the Tetrahydropyran (THP) Solubilizing Group

The THP-ether moiety is a classic example of a "conformationally restrained ether" used to improve solubility and ADME properties.[3] Its oxygen atom can act as a hydrogen bond acceptor, and its saturated ring structure has a lower entropic penalty upon binding compared to a flexible acyclic ether. Scaffold hopping here involves replacing the THP ring with other groups that confer similar or improved properties.

Alternative Side-Chains and Comparative Performance

The choice of a solubilizing group is a critical optimization step, balancing potency with developability criteria like solubility and permeability.

Side-Chain MoietyRepresentative ContextAqueous Solubility (µg/mL)Permeability (Papp, 10⁻⁶ cm/s)Key Rationale & Observations
Parent: THP-ether Palbociclib Analog~50ModerateProvides a good balance of solubility and rigidity. The ether oxygen can engage in beneficial interactions.[3]
Piperidinyl-ether Kinase Inhibitor Analogs>100Moderate-HighThe basic nitrogen offers a handle for salt formation, significantly boosting aqueous solubility. May impact cell permeability and off-target profiles (e.g., hERG).
Morpholinyl-ether General Drug Analogs>80ModerateThe second heteroatom can further improve polarity and solubility. Often used to mitigate metabolic liabilities associated with other groups.
Acyclic Ethers (e.g., Methoxyethoxy) General Drug AnalogsVariableHighCan provide high permeability but often at the cost of increased metabolic susceptibility (O-dealkylation) and higher conformational flexibility, which can be entropically unfavorable.

Data are representative values from typical medicinal chemistry programs and may not reflect a single head-to-head study.

The key takeaway is the trade-off between properties. While a basic piperidine can dramatically increase solubility, it introduces a positive charge at physiological pH, which can affect permeability and introduce new off-target liabilities. The morpholine group offers a more neutral alternative, while acyclic ethers provide flexibility and permeability but may pose metabolic stability challenges.

G cluster_1 Side-Chain Modification Workflow Start Start with Parent THP-ether Scaffold Solubility Assess Solubility (Kinetic/Thermodynamic) Start->Solubility Permeability Assess Permeability (e.g., PAMPA, Caco-2) Solubility->Permeability Metabolism Assess Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolism Decision Select Optimal Candidate Metabolism->Decision

Caption: Iterative workflow for optimizing the solubilizing side-chain.

Experimental Protocols

To ensure trustworthiness and reproducibility, detailed protocols are essential. Here, we provide a representative synthesis of a pyrazole-based core alternative and a standard biochemical assay for evaluation.

Protocol 1: Synthesis of an N-(1H-Pyrazol-3-yl)pyridin-2-amine Core

This protocol is adapted from methodologies described for the synthesis of pyrazole-based kinase inhibitors.[8]

Step 1: Synthesis of 3-amino-1H-pyrazole

  • Reagents: Malononitrile, hydrazine hydrate, ethanol.

  • To a solution of malononitrile (1.0 eq) in ethanol (5 mL/g), add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the mixture under reduced pressure.

  • Recrystallize the resulting solid from an ethanol/water mixture to yield 3-amino-1H-pyrazole.

  • Validation: Confirm structure by ¹H NMR and mass spectrometry.

Step 2: Buchwald-Hartwig Coupling

  • Reagents: 3-amino-1H-pyrazole (1.0 eq), 2-bromopyridine derivative (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), Cs₂CO₃ (2.0 eq), 1,4-dioxane.

  • In an oven-dried flask, combine the pyrazole, bromopyridine, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the Pd₂(dba)₃ and Xantphos catalysts.

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 100 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired N-(1H-pyrazol-3-yl)pyridin-2-amine product.

  • Validation: Confirm final structure and purity (>95%) by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: CDK4/Cyclin D1 Biochemical Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a standard for kinase inhibitor profiling.

  • Materials: CDK4/Cyclin D1 enzyme, LanthaScreen™ Certified GFP-Rb substrate, ATP, TR-FRET dilution buffer, terbium-labeled anti-phospho-Rb antibody.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. The final assay concentration will typically range from 10 µM to 0.5 nM.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted test compound.

    • Add 5 µL of a 2x CDK4/Cyclin D1 and GFP-Rb substrate mixture.

    • Initiate the reaction by adding 2.5 µL of a 4x ATP solution. Final ATP concentration should be at the Km value for CDK4.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of a 2x Tb-anti-pRb antibody solution containing EDTA.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 520 nm (GFP) and 495 nm (Terbium).

  • Analysis: Calculate the emission ratio (520/495). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

  • Self-Validation: Run positive (no inhibitor) and negative (no enzyme) controls on every plate to ensure assay performance and calculate Z' factor.

Conclusion and Future Outlook

The 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine scaffold remains a highly valuable starting point for kinase inhibitor design. However, the principles of scaffold hopping provide a powerful toolkit for overcoming its limitations and discovering next-generation therapeutics.[5][14] The strategic replacement of either the hinge-binding aminopyridine core or the solubilizing THP side-chain can lead to compounds with differentiated profiles. Fused heterocyclic cores like pyrido[2,3-d]pyrimidines have proven clinically successful, while alternative solubilizing groups like piperidines and morpholines offer ways to fine-tune physicochemical properties.

Future efforts will likely integrate advanced computational methods, such as free energy perturbation (FEP), with novel synthetic strategies to more accurately predict the performance of new scaffolds before their synthesis.[4] This will accelerate the design-make-test-analyze cycle and increase the efficiency of discovering potent, selective, and safe medicines.

References

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 2012. [Link]

  • Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 2019. [Link]

  • The synthetic strategies for the preparation of Palbociclib. ResearchGate, 2022. [Link]

  • A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. ResearchGate, 2018. [Link]

  • Design, synthesis, and anticancer activity of three novel palbociclib derivatives. Frontiers in Oncology, 2022. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 2011. [Link]

  • Bioisosteric replacement of Compounds 1 and 2. ResearchGate. [Link]

  • Recent Advances in Scaffold Hopping. Journal of Medicinal Chemistry, 2017. [Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 2021. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 2022. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting, 2021. [Link]

  • Scaffold hopping approaches for dual-target antitumor drug discovery: opportunities and challenges. Expert Opinion on Drug Discovery, 2024. [Link]

  • Targeting cancer using scaffold-hopping approaches: illuminating SAR to improve drug design. Drug Discovery Today, 2024. [Link]

  • Recent advances in the protection of the hydroxyl group. RSC Advances. [Link]

  • Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry, 2015. [Link]

  • Comparative overall survival of CDK4/6 inhibitors in combination with endocrine therapy in advanced breast cancer. Scientific Reports, 2024. [Link]

  • Recent Progress in CDK4/6 Inhibitors and PROTACs. Molecules, 2023. [Link]

  • Will Single Atom Skeletal Editing Find its Place in the Medicinal Chemist's Toolbox? CHIMIA, 2022. [Link]

  • Synthesis and Biological Evaluation of 2-Amino-4H-pyran-3,4,5-tricarboxylate Salt Derivatives. ResearchGate, 2013. [Link]

  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 2022. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 2017. [Link]

  • Comparative overall survival of CDK4/6 inhibitors plus an aromatase inhibitor in HR+/HER2- metastatic breast cancer in the US real-world setting. ESMO Open, 2025. [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 2017. [Link]

  • anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. [Link]

  • Scaffold-hopping of bioactive flavonoids: Discovery of aryl-pyridopyrimidinones as potent anticancer agents that inhibit catalytic role of topoisomerase IIα. European Journal of Medicinal Chemistry, 2016. [Link]

  • Scaffold morphing leading to evolution of 2,4-diaminoquinolines and aminopyrazolopyrimidines as inhibitors of the ATP synthesis pathway. MedChemComm, 2017. [Link]

  • N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 2008. [Link]

Sources

A Comparative Evaluation of the ADME Properties of Novel 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine Derivatives for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of ADME in Drug Development

In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more resonant. The journey of a therapeutic candidate from a promising hit to a clinically effective drug is fraught with challenges, with a significant portion of failures attributed to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Early and comprehensive evaluation of these pharmacokinetic parameters is not merely a checkbox in the preclinical workflow; it is a foundational strategy to de-risk drug candidates, optimize molecular design, and ultimately, enhance the probability of clinical success.[2][3] This guide provides an in-depth, comparative analysis of the ADME properties of a novel series of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine derivatives, benchmarked against established compounds. We will delve into the causality behind experimental choices, present detailed protocols for key in vitro assays, and offer a transparent interpretation of the resulting data.

The 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine scaffold has emerged as a promising starting point for the development of novel therapeutics in various disease areas. However, the translation of in vitro potency to in vivo efficacy is critically dependent on the molecule's ability to navigate the complex biological milieu. This guide is intended for researchers, scientists, and drug development professionals, offering a practical framework for evaluating and interpreting the ADME profiles of this chemical series.

I. Absorption: Predicting Oral Bioavailability

The oral route of administration remains the most preferred for patient compliance. Consequently, a thorough understanding of a compound's potential for oral absorption is paramount. Key factors governing absorption include aqueous solubility and intestinal permeability.

A. Aqueous Solubility

Poor aqueous solubility is a frequent impediment to achieving adequate oral absorption. We evaluated the kinetic solubility of our lead derivatives in phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4.

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds in 100% dimethyl sulfoxide (DMSO).

  • Working Solutions: Serially dilute the stock solutions in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).

  • Assay Plate Preparation: Add 5 µL of each working solution to a 96-well microplate.

  • Solubility Measurement: Add 245 µL of PBS (pH 7.4) to each well, resulting in a final DMSO concentration of 2%.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Analysis: Measure the turbidity of each well using a nephelometer. The highest concentration that remains clear is reported as the kinetic solubility.

Table 1: Comparative Kinetic Solubility Data

CompoundStructureKinetic Solubility (µM) at pH 7.4
Derivative A [Structure of Derivative A]150
Derivative B [Structure of Derivative B]75
Alternative 1 [Structure of Alternative 1]50
Alternative 2 [Structure of Alternative 2]200

Data represents the mean of three independent experiments.

Interpretation: Derivative A demonstrates significantly improved kinetic solubility compared to Alternative 1, suggesting a more favorable profile for oral absorption. While Alternative 2 exhibits higher solubility, subsequent permeability and metabolism data will provide a more holistic view of its overall absorption potential.

B. Intestinal Permeability

A compound's ability to traverse the intestinal epithelium is a critical determinant of its oral bioavailability. We employed two complementary in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model provides a high-throughput assessment of passive diffusion, a primary mechanism for the absorption of many small molecule drugs.[4][5]

Experimental Workflow: PAMPA

Caption: PAMPA Experimental Workflow.

Experimental Protocol: PAMPA

  • Prepare Solutions: Prepare a 1-10 µM solution of the test compound in a buffer of 1X PBS (pH 7.4) with 5% DMSO.[6] Prepare a 1% lecithin in dodecane solution.[7]

  • Prepare Membrane Plate: Gently dispense 5 µL of the 1% lecithin/dodecane solution onto the membrane of the donor plate.[7]

  • Load Sample Plates: Dispense 300 µL of 1X PBS with 5% DMSO buffer into the acceptor plate wells.[7] Transfer 150 µL of the test compound solution into the donor plate wells.[7]

  • Run Assay: Gently place the donor plate onto the acceptor plate and incubate for 10-20 hours.[7]

  • Prepare Analytical Samples: After incubation, transfer 100 µL from each well to a 96-well plate for analysis.[7]

  • Analyze: Analyze the samples by LC-MS/MS to determine the concentration of the compound in both the donor and acceptor wells.[4]

2. Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that mimics the intestinal barrier, expressing key transporter proteins.[8][9] This assay provides insights into both passive and active transport mechanisms.[10]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[10]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[10] Values should be ≥ 200 Ω x cm².[11]

  • Bidirectional Permeability:

    • Apical to Basolateral (A-B) Transport: Add the test compound (typically 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[11]

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[8]

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 2 hours), collect samples from the receiver compartment.[8]

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculations: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 suggests active efflux.[10]

Table 2: Comparative Permeability Data

CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
Derivative A 12.58.21.5
Derivative B 8.94.53.1
Alternative 1 5.12.31.2
Alternative 2 15.81.18.5

Data represents the mean of three independent experiments.

Interpretation: Derivative A exhibits high passive permeability in the PAMPA assay and good absorptive transport in the Caco-2 model with a low efflux ratio, indicating it is not a significant substrate for efflux transporters. In contrast, Derivative B shows moderate permeability and a significant efflux ratio, suggesting that its absorption may be limited by active transport out of the intestinal cells. Alternative 2, despite high passive permeability, demonstrates very low absorptive transport and a high efflux ratio, indicating it is a strong substrate for efflux transporters like P-glycoprotein (P-gp), which could severely limit its oral bioavailability.

II. Distribution: Understanding Tissue Penetration and Target Engagement

Once absorbed, a drug's distribution to its target tissues is a key determinant of its efficacy. Plasma protein binding (PPB) is a critical parameter, as only the unbound fraction of a drug is typically pharmacologically active.[12][13]

A. Plasma Protein Binding (PPB)

We utilized the Rapid Equilibrium Dialysis (RED) method, considered a gold standard for its accuracy and reliability in determining the fraction of unbound drug.[12]

Experimental Workflow: Rapid Equilibrium Dialysis (RED)

Caption: Rapid Equilibrium Dialysis (RED) Workflow.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation: Spike human plasma with the test compound to a final concentration of 1-10 µM.[12]

  • Dialysis Setup: Add the spiked plasma to one chamber of the RED device and an equal volume of PBS (pH 7.4) to the other chamber.[14]

  • Incubation: Incubate the sealed device at 37°C for 4 hours with gentle shaking to reach equilibrium.[14]

  • Sampling and Analysis: After incubation, collect aliquots from both the plasma and buffer chambers.[13] Precipitate proteins with acetonitrile and analyze the supernatant by LC-MS/MS to determine the compound concentrations.[12] The concentration in the buffer chamber represents the unbound drug.[13]

Table 3: Comparative Plasma Protein Binding Data

Compound% Unbound (Human Plasma)
Derivative A 15.2
Derivative B 2.5
Alternative 1 25.8
Alternative 2 0.8

Data represents the mean of three independent experiments.

Interpretation: Derivative A exhibits moderate plasma protein binding, suggesting a good balance between maintaining a sufficient free fraction to engage its target and having a reasonable half-life. Derivative B and Alternative 2 are highly protein-bound, which may limit their therapeutic efficacy due to a low concentration of free drug. Conversely, Alternative 1 has a higher unbound fraction, which could lead to more rapid clearance.

III. Metabolism: Assessing Metabolic Stability and Potential for Drug-Drug Interactions

The liver is the primary site of drug metabolism, and understanding a compound's metabolic fate is crucial for predicting its in vivo half-life and potential for drug-drug interactions (DDIs).[15]

A. Metabolic Stability in Human Liver Microsomes (HLM)

HLM contains a high concentration of cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for Phase I metabolism.[15] This assay provides an initial assessment of a compound's intrinsic clearance.[16]

Experimental Protocol: Human Liver Microsome Stability Assay

  • Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4).[17]

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the cofactor NADPH (1 mM).[17]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw aliquots of the reaction mixture.[17]

  • Termination: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculations: Determine the rate of disappearance of the test compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 4: Comparative Metabolic Stability Data

CompoundHLM t½ (min)HLM CLint (µL/min/mg protein)
Derivative A 4515.4
Derivative B 1257.8
Alternative 1 > 60< 11.6
Alternative 2 5138.6

Data represents the mean of three independent experiments.

Interpretation: Derivative A demonstrates moderate metabolic stability, suggesting a potentially favorable in vivo half-life. Derivative B and Alternative 2 are rapidly metabolized, which could lead to low in vivo exposure and a short duration of action. Alternative 1 is highly stable, which might result in drug accumulation and potential toxicity with chronic dosing.

B. Cytochrome P450 (CYP) Inhibition

Assessing a compound's potential to inhibit major CYP isoforms is a regulatory requirement and crucial for predicting DDIs.[18][19] We evaluated the inhibitory potential against five key isoforms: CYP1A2, 2C9, 2C19, 2D6, and 3A4.

Experimental Protocol: CYP Inhibition Assay (IC50 Determination)

  • Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate and a range of concentrations of the test compound.[20]

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Termination and Analysis: After a set incubation time, terminate the reaction and quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • Calculation: Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50).

Table 5: Comparative CYP Inhibition Data (IC50, µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Derivative A > 50> 5028.5> 5015.2
Derivative B 8.1> 5012.345.12.5
Alternative 1 > 505.6> 50> 509.8
Alternative 2 1.20.53.40.80.1

Data represents the mean of three independent experiments.

Interpretation: Derivative A shows a low potential for CYP inhibition, with IC50 values well above anticipated clinical concentrations, suggesting a low risk of DDIs. Derivative B exhibits moderate to potent inhibition of CYP3A4, the most abundant and clinically relevant CYP isoform, raising a potential DDI flag. Alternative 2 is a potent inhibitor of multiple CYP isoforms, indicating a high risk of clinically significant drug interactions.

IV. Excretion: The Role of Efflux Transporters

While not directly measured in this early-stage screening cascade, the Caco-2 and MDCK-MDR1 permeability assays provide valuable insights into the potential for active efflux, a key excretion mechanism.[21][22] As noted, Derivative B and Alternative 2 are substrates for efflux transporters, which can impact not only their absorption but also their distribution and elimination.

V. Integrated Assessment and Path Forward

The comprehensive in vitro ADME profiling of the 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine derivatives provides a clear path for lead optimization.

Comparative Summary of ADME Properties

PropertyDerivative ADerivative BAlternative 1Alternative 2
Solubility GoodModerateModerateHigh
Permeability HighModerateLowHigh (P-gp Substrate)
PPB (% Unbound) Moderate (15.2%)Low (2.5%)High (25.8%)Very Low (0.8%)
Metabolic Stability ModerateLowHighVery Low
CYP Inhibition Low RiskModerate RiskModerate RiskHigh Risk
Overall Profile Favorable Challenging Mixed Unfavorable

Based on this comprehensive evaluation, Derivative A emerges as the most promising candidate, exhibiting a well-balanced ADME profile characterized by good solubility, high permeability with low efflux, moderate plasma protein binding, and moderate metabolic stability with a low risk of CYP inhibition. These properties suggest a high probability of achieving favorable pharmacokinetics in vivo.

In contrast, the other compounds present significant liabilities. Derivative B's efflux liability and rapid metabolism, and Alternative 2's potent P-gp substrate activity and pan-CYP inhibition, would likely lead to poor oral bioavailability and a high potential for DDIs. While Alternative 1 shows high metabolic stability, its low permeability could be a significant hurdle.

The next logical steps for the progression of Derivative A would involve in vivo pharmacokinetic studies in a relevant animal model to confirm the predictions from these in vitro assays. Further lead optimization efforts can now be strategically focused on modulating potency while maintaining the excellent ADME properties of the 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine scaffold exemplified by Derivative A. This data-driven approach, integrating ADME considerations early in the discovery process, significantly enhances the efficiency and success rate of bringing novel, safe, and effective medicines to patients.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Genesis Drug Discovery & Development. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Absorption Systems. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Joint Research Centre. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. Retrieved from [Link]

  • GitHub Gist. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Retrieved from [Link]

  • Bio-protocol. (2021). MDCK-MDR1 efflux assay. Retrieved from [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Le Ferrec, E., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. Retrieved from [Link]

  • Reaction Biology. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Retrieved from [Link]

  • Protocols.io. (2024). Assessing Intestinal and CNS Permeability with MDR1-MDCKII Cells. Retrieved from [Link]

  • Evotec. (n.d.). Cyprotex MDR1-MDCK Permeability Face Sheet. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2025). Design, molecular docking, ADME study, and anticancer evaluation of some new 3-(benzylthio)- 5-phenyl-4H-1,2,4-triazol-4-amine derivatives. ResearchGate. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. PMC. Retrieved from [Link]

  • Isaicheva, K. K., & Kaplaushenko, A. H. (2025). Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. Current issues in pharmacy and medicine: science and practice. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.